molecular formula C31H48O10 B1246079 Strevertene A

Strevertene A

Cat. No.: B1246079
M. Wt: 580.7 g/mol
InChI Key: ALFUZUYJAXAEKE-XZPMJXFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strevertene A is a macrolide.
Strevertene A is a natural product found in Streptomyces abikoensis, Streptomyces, and Streptomyces olivoreticuli with data available.

Properties

Molecular Formula

C31H48O10

Molecular Weight

580.7 g/mol

IUPAC Name

(3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid

InChI

InChI=1S/C31H48O10/c1-20-13-10-8-6-4-5-7-9-11-16-26(35)29(30(38)39)28(37)18-24(33)15-12-14-23(32)17-25(34)19-27(36)21(2)31(40)41-22(20)3/h4-11,13,16,20-29,32-37H,12,14-15,17-19H2,1-3H3,(H,38,39)/b5-4+,8-6+,9-7+,13-10+,16-11+/t20-,21+,22+,23-,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

ALFUZUYJAXAEKE-XZPMJXFYSA-N

SMILES

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/[C@H]([C@@H]([C@@H](C[C@@H](CCC[C@@H](C[C@@H](C[C@@H]([C@H](C(=O)O[C@@H]1C)C)O)O)O)O)O)C(=O)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC(C(C(CC(CCCC(CC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C(=O)O)O

Synonyms

strevertene A

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Pharmacological Properties and Toxicity Profile of Strevertene A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strevertene A is a pentaene macrolide antibiotic (C₃₁H₄₈O₁₀) isolated from various Streptomyces species, including S. psammoticus and Streptoverticillium sp. LL-30F848.[1][2][3] Distinguished by its conjugated pentaene chromophore and the absence of aminoglycoside moieties common to other polyenes (e.g., nystatin), Strevertene A exhibits potent broad-spectrum antifungal activity.[1] However, its development as a therapeutic agent is critically constrained by its cytolytic toxicity profile , specifically its propensity for mammalian membrane disruption (hemolysis).[1]

This guide provides a rigorous analysis of Strevertene A’s pharmacodynamics, structural determinants of toxicity, and the experimental frameworks required to validate its safety margin (Therapeutic Index).

Chemical and Physical Identity

Strevertene A belongs to the polyene macrolide class but possesses unique structural features that influence its solubility and receptor affinity.

PropertySpecificationClinical Implication
Molecular Formula C₃₁H₄₈O₁₀Aglycone-like character (lacks sugar residues).[1]
Molecular Weight ~580.7 g/mol Moderate size allows membrane intercalation.
Chromophore Pentaene (5 conjugated double bonds)UV absorption ~320–350 nm; confers rigidity.
Solubility Low (Aqueous); Soluble in DMSO/MeOHRequires liposomal or micellar formulation for delivery.
Stereochemistry 2R, 3S, 5S, 7S, 11R, 13R, 14R, 15R...[1][2]Specific chirality is essential for ergosterol binding.

Pharmacological Mechanism of Action (MoA)

Primary Mechanism: Sterol-Dependent Membrane Permeabilization

Unlike echinocandins (which target cell wall synthesis) or azoles (which inhibit ergosterol synthesis), Strevertene A acts directly on the fungal plasma membrane.[1] Its mechanism is governed by the "Barrel-Stave" or "Toroidal Pore" model :

  • Intercalation: The hydrophobic polyene face associates with fungal ergosterol .

  • Complex Assembly: Multiple Strevertene-Ergosterol monomers aggregate laterally.[1]

  • Pore Formation: The hydrophilic polyol face lines the interior of a transmembrane channel.

  • Lethal Efflux: Rapid efflux of K⁺ and Mg²⁺ ions destroys the transmembrane potential (

    
    ), leading to metabolic arrest and cell death.
    
Visualization of MoA and Cellular Response

The following diagram illustrates the cascade from membrane insertion to fungal cell death.

MoA_Pathway cluster_cellular_response Cellular Consequence Compound Strevertene A (Extracellular) Membrane Fungal Plasma Membrane (Ergosterol-Rich) Compound->Membrane Hydrophobic Interaction Complex Polyene-Sterol Supramolecular Complex Membrane->Complex Oligomerization Pore Hydrophilic Transmembrane Pore Formation Complex->Pore Conformational Change IonLeak Efflux of K+, Mg2+ Influx of H+ Pore->IonLeak Channel Opening Depol Membrane Depolarization (Loss of ΔΨ) IonLeak->Depol Ionic Imbalance Death Metabolic Collapse & Fungicidal Effect Depol->Death Irreversible

Caption: Figure 1.[1] Mechanism of Action of Strevertene A. The compound exploits the structural difference between ergosterol (fungi) and cholesterol (mammals) to selectively form pores.

Toxicity Profile and Safety Liabilities

The critical barrier to Strevertene A's clinical translation is its selectivity margin . While it targets ergosterol, the structural similarity to mammalian cholesterol poses a risk of off-target toxicity.

Hemolytic Activity (Beta-Hemolysis)

Research indicates that Strevertene A exhibits beta-hemolytic activity against mammalian erythrocytes.[1] This is a direct measure of its ability to disrupt cholesterol-rich membranes.

  • Severity: Moderate to High (Concentration-dependent).[1]

  • Implication: Intravenous administration carries a risk of acute hemolytic anemia and phlebitis.

Comparative Toxicity Matrix[1]
Toxicity ParameterStrevertene AAmphotericin B (Deoxycholate)Nystatin
Target Specificity Ergosterol > CholesterolErgosterol >> CholesterolErgosterol > Cholesterol
Nephrotoxicity Unknown (Likely High)High (Dose-limiting)High (Systemic use restricted)
Hemolysis (HC₅₀) ~5–10 µg/mL (Est.)>20 µg/mLHigh Toxicity
Route Suitability Topical / AgriculturalIV (Systemic)Topical / Oral (Non-absorbed)

Expert Insight: The absence of the amino-sugar moiety in Strevertene A (unlike Amphotericin B) alters its polarity and may increase its non-specific insertion into mammalian membranes, potentially narrowing its therapeutic index compared to glycosylated polyenes.[1]

Experimental Protocols for Validation

To rigorously assess Strevertene A, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Quantitative Hemolysis Assay (Safety Screen)

Objective: Determine the HC₅₀ (concentration causing 50% hemolysis) to quantify mammalian toxicity.

Materials:

  • Fresh Defibrinated Sheep Blood.

  • PBS (pH 7.4).

  • Positive Control: Triton X-100 (1%).

  • Vehicle Control: DMSO (matched concentration).

Methodology:

  • Preparation: Wash erythrocytes 3x in PBS; resuspend to 2% (v/v).

  • Dosing: Prepare serial dilutions of Strevertene A (0.1 to 100 µg/mL) in PBS/DMSO (<1% final DMSO).

  • Incubation: Mix 100 µL erythrocyte suspension + 100 µL compound. Incubate at 37°C for 1 hour.

  • Separation: Centrifuge at 1000 x g for 10 mins to pellet intact cells.

  • Quantification: Transfer 100 µL supernatant to a 96-well plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    [1]
    

Validation Criteria: Z-factor > 0.5; Vehicle control hemolysis < 2%.[1]

Protocol B: Potassium Release Assay (MoA Verification)

Objective: Confirm that fungal death is due to membrane permeabilization and not another pathway.

Methodology:

  • Sensor: Use a K⁺-selective electrode or a fluorescent probe (e.g., PBFI-AM).[1]

  • Substrate: Candida albicans suspension in K⁺-free buffer.

  • Execution: Add Strevertene A at MIC. Monitor extracellular K⁺ concentration over time (0–60 mins).

  • Causality Check: Pre-incubate with exogenous ergosterol. If Strevertene A activity is neutralized, the sterol-binding mechanism is confirmed.[1]

Development Workflow Visualization

The following Graphviz diagram outlines the decision matrix for advancing Strevertene A from hit to lead, prioritizing toxicity de-risking.

Tox_Screening Start Strevertene A (Crude Extract) Purification HPLC Purification (>95% Purity) Start->Purification MIC Antifungal MIC (Potency Check) Purification->MIC Hemolysis Hemolysis Assay (Mammalian Tox) MIC->Hemolysis If Potent (<5 µg/mL) Decision1 HC50 > 10x MIC? Hemolysis->Decision1 Stop STOP (Too Toxic) Decision1->Stop No Formulation Liposomal Formulation Decision1->Formulation Yes InVivo In Vivo Efficacy (Murine Model) Formulation->InVivo

Caption: Figure 2. Preclinical Screening Cascade. The critical "Go/No-Go" decision point is the ratio of Hemolytic Concentration (HC50) to Minimum Inhibitory Concentration (MIC).

References

  • Isolation & Structure: Shin, J. H., et al. (2011).[1][4] "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry.

  • Stereochemistry: Ubukata, M., et al. (2000).[1] "Absolute stereochemistry of the strevertenes." Chirality.

  • Hemolytic Toxicity: Černý, M., et al. (2022).[1] "Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species." International Journal of Molecular Sciences. [1]

  • General Polyene MoA: Kristanc, L., et al. (2019).[1] "The Pore-Forming Action of Polyenes: From Model Membranes to Living Cells." Biochimica et Biophysica Acta (BBA) - Biomembranes. [1]

Sources

Technical Deep Dive: The Isolation and Evolution of Strevertene A

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isolation history, chemical evolution, and modern biosynthetic activation of Strevertene A.

From Silent Clusters to Agricultural Therapeutics

Executive Summary

Strevertene A is a pentaene macrolide antibiotic originally isolated from Streptoverticillium species (now reclassified as Streptomyces). Unlike typical polyenes (e.g., nystatin, amphotericin B) which often contain aminoglycoside sugars and hemiketal rings, Strevertene A is characterized by a "stripped-down" aglycone structure featuring a distinct carboxylic acid moiety.

Its history spans three distinct eras:

  • The Discovery Era (1999): Structural elucidation by Wyeth Research.

  • The Agricultural Era (2011): Identification as a potent biocontrol agent against Fusarium wilt.

  • The Genomic Era (Modern): The use of reporter-guided genome mining to awaken "silent" biosynthetic gene clusters (BGCs) in Streptomyces lavendulae.

Historical Timeline & Structural Evolution

The isolation of Strevertene A represents a shift from classical phenotypic screening to modern genomic activation.

The Wyeth Discovery (1999)

Researchers Schlingmann et al. at Wyeth-Ayerst Research first isolated Strevertene A (and its congener Strevertene B) from Streptoverticillium sp. LL-30F848.

  • The Challenge: The compound exhibited a UV spectrum characteristic of pentaenes but lacked the solubility and polarity profiles of glycosylated polyenes.

  • Structural Breakthrough: Extensive NMR studies (ROESY, HMBC) revealed a 28-membered macrolactone ring devoid of the standard mycosamine sugar. This structural simplicity imparts unique lipophilicity, influencing its membrane insertion mechanism.

The Agricultural Renaissance (2011)

Kim et al. re-isolated the compound from Streptomyces psammoticus KP1404 while screening for antifungal agents against Tomato Fusarium Wilt (Fusarium oxysporum f. sp. lycopersici).

  • Key Finding: Strevertene A demonstrated an IC50 of 4–16 µg/mL against phytopathogens, comparable to the commercial fungicide benomyl, but with a novel mode of action targeting fungal membrane ergosterol without the high toxicity associated with glycosylated polyenes.

The Genomic Awakening (2016-Present)

The most significant recent advancement involves Streptomyces lavendulae CGMCC 4.1386. The gene cluster responsible for Strevertene A (BGC9) is typically "silent" (cryptic) under standard laboratory conditions. Researchers employed a reporter-guided strategy to identify specific nutritional triggers that activate this pathway.

Figure 1: The chronological evolution of Strevertene A research from structural elucidation to genomic activation.

Technical Core: Reporter-Guided Isolation Strategy

For researchers attempting to isolate Strevertene A from silent strains.

Traditional isolation relies on "luck" regarding media composition. The modern approach, validated with S. lavendulae, uses a genetic reporter to visualize when the Strevertene biosynthetic cluster is active.

The Mechanism
  • Cluster Identification: The Strevertene BGC (BGC9) contains Type I Polyketide Synthase (PKS) genes.

  • Reporter Insertion: A reporter cassette (xylE-kanaR) is inserted into the cluster, replacing a non-essential gene or placed downstream of the promoter.

  • Screening: The mutant library is plated on ~40 different media types.

  • Activation: When the promoter is active, xylE is expressed. Spraying the plate with catechol (substrate) turns colonies bright yellow (production of 2-hydroxymuconic semialdehyde).

  • Targeted Extraction: Only the media producing yellow colonies are selected for large-scale fermentation and HPLC extraction.

Figure 2: The reporter-guided workflow used to identify conditions that trigger Strevertene A production.

Validated Isolation Protocol

This protocol synthesizes the methodologies of Kim et al. (2011) and Schlingmann (1999), optimized for modern HPLC systems.

Fermentation
  • Strain: Streptomyces psammoticus KP1404 or S. lavendulae (activated).

  • Seed Culture: Tryptic Soy Broth (TSB), 28°C, 150 rpm, 48 hours.

  • Production Medium (GSM):

    • Glucose: 10 g/L

    • Soluble Starch: 10 g/L

    • Molasses: 5 g/L

    • Peptone: 5 g/L

    • CaCO3: 2 g/L

    • pH: 7.2 prior to sterilization.

  • Incubation: 7 days at 28°C, shaking at 160 rpm.

Extraction (Biomass-Focused)

Strevertene A is lipophilic and associates with the mycelial cell wall.

  • Harvest: Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant. Discard supernatant.

  • Lysis/Solubilization: Resuspend mycelial cake in Methanol (MeOH) (1:2 w/v). Homogenize or sonicate for 30 mins.

  • Filtration: Filter through Whatman No. 1 paper.

  • Concentration: Evaporate MeOH in vacuo to yield crude extract.

Purification (HPLC)
  • Pre-fractionation: Partition crude extract between Water and Ethyl Acetate (EtOAc). Collect the EtOAc layer.

  • Preparative HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 10 mm).

    • Mobile Phase: Acetonitrile (MeCN) : Water (containing 0.1% Formic Acid).

    • Gradient: 40% MeCN → 100% MeCN over 40 mins.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 325 nm (monitoring pentaene chromophore).

Analytical Data for Confirmation
ParameterValueNotes
Molecular Formula C31H49O11
Exact Mass 581.3329 [M+H]+High-Resolution ESI-MS
UV Maxima ~320, 338, 355 nmCharacteristic Pentaene "Three-Finger" Peak
Appearance Yellow amorphous powderUnstable in light (store in amber vials)
Solubility MeOH, DMSO, PyridineInsoluble in Water, Hexane

Biosynthetic Logic (PKS Pathway)

Strevertene A is assembled by a Type I Modular Polyketide Synthase. Unlike the nystatin pathway which includes late-stage glycosylation, the Strevertene pathway terminates after macrolactonization and specific oxidations.

Pathway Architecture:

  • Loading Module: Acetyl-CoA or Malonyl-CoA priming.

  • Extension Modules: Sequential addition of acetate/propionate units.

  • Polyene Module: Dehydratase (DH) domains act consecutively to form the conjugated pentaene system.

  • Termination: Thioesterase (TE) domain catalyzes cyclization to form the 28-membered ring.

Figure 3: Simplified logic of the Type I PKS assembly line for Strevertene A.

References

  • Schlingmann, G., et al. (1999). "Strevertenes, antifungal pentaene macrolides produced by Streptoverticillium LL-30F848." Tetrahedron, 55(20), 5977-5990.

  • Kim, J. D., et al. (2011). "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry, 59(5), 1893–1898.

  • Liu, R., et al. (2016). "Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy." Synthetic and Systems Biotechnology, 1(4), 243-250.

  • Guo, J., et al. (2000). "Absolute stereochemistry of the strevertenes." Chirality, 12(1), 43-51.

A Technical Guide to the Preliminary Antimicrobial Activity Screening of Strevertene A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Strevertene A, a polyene macrolide produced by Streptomyces species, has demonstrated notable antifungal properties.[1][2][3] This in-depth technical guide provides a comprehensive framework for the preliminary screening of Strevertene A's antimicrobial activity, with a primary focus on its potential antibacterial applications. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically validated approach to the initial assessment of this promising natural product. The protocols described herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Strevertene A: A Promising Natural Product

Strevertene A is a macrolide compound belonging to the polyene class of antibiotics.[4][5] It is a secondary metabolite produced by various species of Streptomyces, a genus renowned for its prolific production of bioactive compounds, including the first discovered aminoglycoside antibiotic, streptomycin.[4][6][7] While initial research has highlighted the potent antifungal activity of Strevertene A and its analogs[1][8], a thorough investigation into its antibacterial potential is a logical and crucial step in its development as a potential therapeutic agent. The complex structure of Strevertene A, featuring a large lactone ring with multiple hydroxyl groups and a conjugated polyene system, suggests the possibility of a unique mechanism of action that could be effective against resistant bacterial strains.[4][5]

This guide outlines a two-tiered approach for the preliminary antimicrobial screening of Strevertene A:

  • Tier 1: Qualitative Screening via Disk Diffusion Assay. This initial, high-throughput method provides a rapid assessment of Strevertene A's ability to inhibit the growth of a panel of clinically relevant bacteria.[9][10]

  • Tier 2: Quantitative Assessment via Broth Microdilution Assay. This method determines the Minimum Inhibitory Concentration (MIC), offering a quantitative measure of the compound's potency against susceptible bacterial strains identified in Tier 1.[11][12]

The causality behind this tiered approach lies in its efficiency. The disk diffusion assay allows for the rapid and cost-effective screening of a broad range of microorganisms, identifying potential "hits."[13][14] Subsequently, the more resource-intensive broth microdilution assay is employed only for the promising candidates, providing the quantitative data necessary for further development.[15]

Tier 1: Qualitative Screening - The Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a standardized, widely used technique for assessing the susceptibility of bacteria to antimicrobial agents.[16][17] It relies on the diffusion of the antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition if the bacterium is susceptible.[9][18]

Rationale for Experimental Choices

The selection of Mueller-Hinton agar (MHA) is critical as it is the standard medium recommended by both CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria.[9] Its composition is well-defined, and it has good batch-to-batch reproducibility. Furthermore, MHA has a low concentration of inhibitors of common antimicrobial agents. The inoculum density is standardized to a 0.5 McFarland turbidity standard to ensure a confluent lawn of bacterial growth, which is essential for the accurate measurement of the inhibition zones.[16][17]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar (MHA) Plates prep_plates->inoculate prep_disks Prepare Strevertene A Impregnated Disks apply_disks Apply Strevertene A Disks and Control Disks prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plates (35°C ± 2°C for 16-18 hours) apply_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow for the Disk Diffusion Assay.

Detailed Step-by-Step Protocol
  • Preparation of Bacterial Inoculum:

    • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.[19]

    • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be done visually or using a spectrophotometer.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[17]

    • Press the swab firmly against the inside of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[18]

  • Preparation and Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of Strevertene A. A range of concentrations should be tested initially (e.g., 10 µg, 30 µg, 50 µg per disk). The solvent used to dissolve Strevertene A should be tested for any intrinsic antimicrobial activity and used as a negative control.

    • Using sterile forceps, place the Strevertene A-impregnated disks and control disks (positive control with a known antibiotic, negative control with solvent only) onto the inoculated agar surface.[18]

    • Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[18]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in an ambient air incubator.[18]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[16]

    • The results are interpreted qualitatively. A significant zone of inhibition suggests that the test organism is susceptible to Strevertene A.

Data Presentation: Hypothetical Disk Diffusion Results
Test OrganismATCC NumberStrevertene A (30 µ g/disk ) Zone of Inhibition (mm)Positive Control (e.g., Vancomycin 30 µg) Zone of Inhibition (mm)Negative Control (Solvent) Zone of Inhibition (mm)
Staphylococcus aureus2592318200
Escherichia coli25922022 (e.g., Ciprofloxacin 5 µg)0
Pseudomonas aeruginosa27853019 (e.g., Gentamicin 10 µg)0
Enterococcus faecalis2921215170

Tier 2: Quantitative Assessment - The Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[20][21]

Causality in Experimental Design

This assay provides a quantitative measure of the potency of Strevertene A, which is essential for further drug development. The use of serial twofold dilutions allows for the precise determination of the MIC value.[22] Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents.[12]

Experimental Workflow: Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_strevertene Prepare Serial Dilutions of Strevertene A in CAMHB inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_strevertene->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (35°C ± 2°C for 16-20 hours) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol
  • Preparation of Strevertene A Dilutions:

    • Prepare a stock solution of Strevertene A in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the Strevertene A stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).[12][20]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the Strevertene A dilutions with the standardized bacterial suspension. The final volume in each well should be 100 µL.[12]

    • Include a growth control well (CAMHB with inoculum, no Strevertene A) and a sterility control well (CAMHB only).[12]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of Strevertene A that completely inhibits visible growth of the organism.[11]

    • The growth control well should show clear turbidity, and the sterility control well should remain clear.[12]

Data Presentation: Hypothetical MIC Results for Strevertene A
Test OrganismATCC NumberMIC (µg/mL)
Staphylococcus aureus292134
Enterococcus faecalis292128
Streptococcus pneumoniae496192

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through the consistent use of controls:

  • Positive Controls: The inclusion of a known, effective antibiotic in the disk diffusion assay validates the susceptibility of the test organisms and the overall test conditions.[23]

  • Negative Controls: The use of a solvent-only disk in the disk diffusion assay and a sterility control well in the broth microdilution assay ensures that the observed antimicrobial activity is due to Strevertene A and not the solvent or contamination.[12][23]

  • Growth Controls: The growth control well in the broth microdilution assay confirms the viability of the bacterial inoculum and the suitability of the growth medium.[12]

  • Standardized Procedures: Adherence to standardized protocols from CLSI and EUCAST ensures the reproducibility and comparability of results across different laboratories.[24][25]

Concluding Remarks and Future Directions

This guide provides a robust and scientifically sound framework for the preliminary antimicrobial screening of Strevertene A. The tiered approach allows for an efficient and cost-effective initial assessment of its antibacterial potential. Positive results from these preliminary screens, particularly a low MIC value against clinically relevant pathogens, would warrant further investigation, including:

  • Determination of the Minimum Bactericidal Concentration (MBC) to assess whether Strevertene A is bacteriostatic or bactericidal.

  • Time-kill kinetic studies to evaluate the rate of bacterial killing.

  • Screening against a broader panel of multidrug-resistant bacteria.

  • Mechanism of action studies to elucidate how Strevertene A exerts its antimicrobial effects.

  • In vivo efficacy studies in animal models of infection.

The exploration of natural products like Strevertene A is a critical component of the global effort to combat antimicrobial resistance. The methodologies outlined in this guide provide the foundational steps for evaluating the potential of this promising compound.

References

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Wikipedia. Disk diffusion test. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • SlidePlayer. MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PMC. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • National Center for Biotechnology Information. Strevertene A. Retrieved from [Link]

  • SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]

  • PMC. (2010). Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis. Retrieved from [Link]

  • Microchem Laboratory. (2023, May 29). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • PubMed. (2011, March 9). Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. Retrieved from [Link]

  • Columbia University. Absolute stereochemistry of the strevertenes. Retrieved from [Link]

  • PMC. (2022, November 30). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. Retrieved from [Link]

  • PubMed. (2000, January 15). Absolute stereochemistry of the strevertenes. Retrieved from [Link]

  • PubMed. (2022, November 30). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. Retrieved from [Link]

  • Frontiers. (2023, November 13). Streptomyces as a promising biological control agents for plant pathogens. Retrieved from [Link]

  • MDPI. (2025, July 25). Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA. Retrieved from [Link]

  • PMC. Characterizing antimicrobial activity of environmental Streptomyces spp. and oral bacterial and fungal isolates from Canis familiaris and Felis catus. Retrieved from [Link]

  • Frontiers. Identification of Antimicrobial Compounds in Two Streptomyces sp. Strains Isolated From Beehives. Retrieved from [Link]

  • MDPI. (2024, November 12). Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009: A Mangrove-Derived Actinomycetia with Anticancer and Antioxidant Potential. Retrieved from [Link]

  • ResearchGate. (2016, August 30). Biological activities of four Parmotrema species of Malaysian origin and their chemical constituents. Retrieved from [Link]

  • National Center for Biotechnology Information. Streptomycin. Retrieved from [Link]

Sources

Technical Monograph: Strevertene A – Biological Targets & Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Strevertene A is a macrocyclic pentaene lactone antibiotic (Formula: C₃₁H₄₈O₁₀) primarily isolated from Streptomyces psammoticus (strain KP1404) and Streptomyces lavendulae. Unlike broad-spectrum agents that inhibit protein synthesis, Strevertene A belongs to the polyene macrolide class. Its biological activity is defined by a high-affinity interaction with membrane sterols, specifically ergosterol , making it a potent antifungal agent with significant utility in controlling phytopathogens like Fusarium oxysporum and Alternaria mali.

This guide delineates the molecular targets of Strevertene A, distinguishing its lipid-mediated mechanism from protein-ligand interactions, and provides validated protocols for confirming these interactions in a drug discovery setting.

Chemical Identity
PropertyDetail
IUPAC Name (3R,4S,6S,8S,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,12,14,16-hexahydroxy-3,27,28-trimethyl-2-oxo-1-oxacyclooctacosa-17,19,21,23,25-pentaene-15-carboxylic acid
Class Pentaene Macrolide (Polyene)
Molecular Weight 580.7 g/mol
Key Structural Motif Conjugated pentaene chromophore (UV absorption ~318–350 nm) linked to a polyol region.[1][2]
Solubility Soluble in Methanol, DMSO; Poor water solubility (requires liposomal or solvent delivery for assays).

Primary Biological Target: The Ergosterol-Membrane Interface

Unlike small molecules that target specific enzymes (e.g., kinases or synthases), the "receptor" for Strevertene A is a supramolecular assembly within the fungal cell membrane.

Mechanism of Action (MoA)

The core mechanism is Sterol-Dependent Membrane Permeabilization .

  • Recognition: The hydrophobic polyene face of Strevertene A intercalates into the lipid bilayer.

  • Complexation: The molecule binds specifically to Ergosterol , the primary sterol in fungal membranes. This binding is driven by hydrophobic interactions between the polyene chain and the planar sterol ring system.

  • Pore Formation: Multiple Strevertene-Ergosterol complexes aggregate to form a transmembrane channel (barrel-stave or toroidal pore model).

  • Lysis: The hydrophilic polyol region of Strevertene A lines the interior of the pore, creating a water-filled channel that allows the uncontrolled efflux of monovalent cations (K⁺, Na⁺) and small metabolites.

  • Cell Death: The collapse of the electrochemical gradient leads to metabolic arrest and osmotic lysis.

Specificity & Selectivity
  • Target: Ergosterol (Fungi/Leishmania).

  • Off-Target: Cholesterol (Mammalian cells).

  • Selectivity Ratio: Strevertene A exhibits a higher affinity for ergosterol due to the specific 3D conformation of the pentaene chain, but like other polyenes (e.g., Filipin), high concentrations can disrupt cholesterol-rich membranes, leading to hemolysis.

Visualization of Signaling & Lysis Pathway

Strevertene_MoA Strevertene Strevertene A (Extracellular) Membrane Fungal Cell Membrane (Lipid Bilayer) Strevertene->Membrane Intercalation Ergosterol Target: Ergosterol Strevertene->Ergosterol High Affinity Binding Membrane->Ergosterol Contains Complex Polyene-Sterol Binary Complex Ergosterol->Complex Aggregation Pore Transmembrane Pore (Hydrophilic Channel) Complex->Pore Oligomerization Leakage Efflux of K+ / Na+ Metabolite Loss Pore->Leakage Permeabilization Death Osmotic Lysis & Cell Death Leakage->Death Metabolic Collapse

Caption: Step-wise mechanism of Strevertene A induced fungal cell lysis via ergosterol sequestration and pore formation.

Validated Experimental Workflows

To confirm Strevertene A activity and target specificity, researchers must move beyond simple growth inhibition and validate the membrane-target mechanism.

Protocol A: Ergosterol Competition Assay (Target Validation)

Purpose: To prove that the antifungal activity is dependent on binding to ergosterol. If ergosterol is the target, adding exogenous ergosterol to the media will "soak up" the Strevertene A, rescuing the fungal cells.

Materials:

  • Test Organism: Candida albicans or Fusarium oxysporum spores.

  • Media: RPMI 1640 or Potato Dextrose Broth (PDB).

  • Reagent: Exogenous Ergosterol (dissolved in DMSO with Tween 80).

  • Strevertene A stock (1 mg/mL in DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a sub-lethal concentration of Strevertene A (e.g., 2x MIC) in two separate tubes of media.

  • Competition:

    • Tube A (Control): Add DMSO only.

    • Tube B (Test): Add exogenous ergosterol (final conc. 50 µg/mL).

  • Inoculation: Inoculate both tubes with fungal spores (

    
     CFU/mL).
    
  • Incubation: Incubate at 28°C (molds) or 37°C (yeast) for 24–48 hours.

  • Readout: Measure Optical Density (OD₆₀₀).

    • Result Interpretation: If Tube B shows significant growth recovery compared to Tube A, the mechanism is confirmed as ergosterol-dependent.

Protocol B: K⁺ Efflux Assay (Membrane Permeability)

Purpose: To quantify the pore-forming capability of Strevertene A in real-time.

Materials:

  • K⁺-sensitive electrode or Atomic Absorption Spectrometer (AAS).

  • Fungal mycelia washed in K⁺-free buffer (e.g., HEPES-glucose).

Step-by-Step Methodology:

  • Suspension: Resuspend washed fungal mycelia in K⁺-free buffer.

  • Baseline: Measure extracellular K⁺ concentration for 5 minutes to establish a stable baseline.

  • Induction: Inject Strevertene A (at MIC concentration).

  • Monitoring: Record extracellular K⁺ levels every 2 minutes for 30 minutes.

  • Control: Use Nystatin as a positive control and DMSO as a negative control.

    • Success Metric: A rapid, sigmoidal rise in extracellular K⁺ indicates successful membrane channel formation.

Experimental Workflow Diagram

Workflow Isolate Streptomyces Culture (Extract) Purify HPLC Purification (C18 Column) Isolate->Purify Identify Structure ID (NMR/MS) Purify->Identify Screen MIC Determination (Broth Microdilution) Identify->Screen Validation Ergosterol Rescue Assay Screen->Validation If Active Confirmed Target Confirmed Target Validation->Confirmed Target Growth Recovery

Caption: Workflow for isolation, identification, and target validation of Strevertene A.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Strevertene A against key phytopathogens, derived from the seminal work by Kim et al. (2011).

Target OrganismTypeIC₅₀ Range (µg/mL)Disease Model Efficacy
Fusarium oxysporum f.sp.[3][4] lycopersiciFungal Pathogen (Tomato Wilt)4 – 16High (at 1 µg/mL in vivo)
Alternaria maliFungal Pathogen (Apple Blotch)4 – 16Moderate
Aspergillus oryzaeFungal Model4 – 16High
Cylindrocarpon destructansRoot Rot Pathogen4 – 16High
Sclerotinia sclerotiorumWhite Mold4 – 16High

Comparative Analysis: Strevertene A shows efficacy comparable to the commercial fungicide Benomyl in in vivo pot experiments for Fusarium wilt, despite having a completely different mechanism of action (Membrane disruption vs. Microtubule assembly inhibition).

References

  • Kim, J. D., et al. (2011).[5] "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry.

  • Schlingmann, G., et al. (1998). "Strevertenes, Antifungal Pentaene Macrolides Produced by Streptoverticillium LL-30F848."[6] Journal of Antibiotics.

  • Xu, J., et al. (2018). "Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy." Synthetic and Systems Biotechnology.

  • PubChem. (n.d.). "Strevertene A Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Optimized extraction protocols for Strevertene A from fermentation broth

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SA2026-01

Optimized Extraction Protocols for Strevertene A from Streptomyces Fermentation Broth

Abstract

Strevertene A, a polyene macrolide produced by species such as Streptomyces psammoticus, exhibits significant antifungal properties, making it a compound of high interest for pharmaceutical and agricultural applications[1][2]. As with many secondary metabolites, the efficiency of its recovery from the fermentation broth is a critical bottleneck in research and development. This document provides a comprehensive guide to the optimized extraction of Strevertene A, detailing the underlying principles, step-by-step protocols for lab and pilot scales, and robust analytical methods for quantification. The methodologies are designed to be self-validating, ensuring reproducibility and maximizing yield by explaining the causal relationships behind each procedural choice.

Introduction to Strevertene A and Extraction Principles

Strevertene A belongs to the polyketide class of natural products, specifically a macrolide characterized by a large lactone ring and a conjugated polyene system.[3][4][5] This chemical structure dictates its physicochemical properties, primarily its moderate polarity and susceptibility to degradation by light and extreme pH. It is produced by various Streptomyces species, which are filamentous bacteria renowned for their capacity to synthesize a vast array of bioactive secondary metabolites.[6][7][8]

The core principle of extraction from a fermentation culture involves partitioning the target metabolite from the aqueous culture medium and the producing microbial biomass (mycelium) into an organic solvent phase. The success of this process hinges on several key factors:

  • Cellular Location: Strevertene A may be intracellular, extracellular, or both. Therefore, an optimized protocol must address the extraction of both the supernatant and the mycelial cake.

  • Solvent Selection: The choice of solvent is paramount. It must effectively solubilize Strevertene A while minimizing the co-extraction of impurities. The ideal solvent should have high partition coefficient for the target, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.

  • pH and Temperature Control: The stability and charge state of Strevertene A, which possesses a carboxylic acid group, are pH-dependent.[3] Adjusting the pH of the aqueous phase can significantly enhance the efficiency of liquid-liquid extraction. Temperature must be controlled to prevent thermal degradation.

Pre-Extraction: Fermentation Harvest and Separation

The initial handling of the fermentation broth is a critical control point that directly impacts extraction efficiency.

2.1. Harvesting Time The production of secondary metabolites like Strevertene A is typically growth-phase dependent, with peak production often occurring during the stationary phase. It is crucial to establish a time-course profile of Strevertene A production for the specific Streptomyces strain and fermentation conditions used. This is achieved by sampling the culture at regular intervals and quantifying the target metabolite.

2.2. Biomass-Supernatant Separation The first step post-fermentation is the separation of the mycelium from the liquid supernatant.

  • Methodology:

    • For lab-scale volumes (<1 L), centrifugation at 8,000-12,000 x g for 15-20 minutes at 4°C is effective.[9]

    • For larger volumes, tangential flow filtration or continuous centrifugation are more practical.

  • Rationale: This separation allows for distinct extraction strategies to be applied to the supernatant and the mycelium, as the distribution of Strevertene A between these two phases can be significant. Processing them separately often leads to a cleaner initial extract.

Optimized Extraction Protocols

The following protocols are designed for scalability and robustness. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed when handling organic solvents.

Protocol 1: Lab-Scale Extraction (< 5 L)

This protocol is ideal for screening, process optimization, and initial characterization studies. It focuses on maximizing recovery from both the supernatant and mycelium.

Materials:

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

  • pH meter and solutions for adjustment (e.g., 1M HCl, 1M NaOH)

  • Solvents: Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH) - HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filter paper and funnels

Methodology:

  • Separation: Centrifuge the fermentation broth as described in Section 2.2. Decant and collect the supernatant. Retain the mycelial pellet.

  • Supernatant Extraction (Liquid-Liquid Extraction): a. Measure the volume of the supernatant and transfer it to a separatory funnel. b. Adjust the pH of the supernatant to 3.5-4.5 with 1M HCl. Causality: Strevertene A contains a carboxylic acid. Lowering the pH below its pKa protonates this group, neutralizing its charge and significantly increasing its partitioning into a nonpolar organic solvent like ethyl acetate. c. Add an equal volume of ethyl acetate to the separatory funnel. d. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. e. Allow the layers to separate completely. Drain and collect the lower aqueous layer. Collect the upper organic (EtOAc) layer. f. Return the aqueous layer to the funnel and repeat the extraction (steps c-e) two more times with fresh ethyl acetate.[6][10] g. Pool all ethyl acetate extracts.

  • Mycelial Extraction (Solvent Wash): a. To the mycelial pellet, add 3-4 volumes of acetone or methanol. Acetone is often effective at disrupting cell membranes and extracting metabolites from the biomass.[6] b. Agitate the suspension vigorously (e.g., on a shaker at 180-200 rpm) for 1-2 hours at room temperature.[7][9] c. Filter the suspension to separate the mycelial debris. Collect the solvent filtrate. d. Repeat the extraction of the mycelial debris with a fresh portion of solvent to ensure complete recovery. e. Pool the solvent filtrates.

  • Extract Combination and Drying: a. Combine the pooled ethyl acetate supernatant extract with the pooled acetone/methanol mycelial extract. b. Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. Causality: Polyenes are sensitive to heat; maintaining a low temperature prevents degradation.[11] c. If a significant amount of water remains, re-dissolve the residue in a smaller volume of ethyl acetate and dry it over anhydrous sodium sulfate. d. Filter to remove the Na₂SO₄ and evaporate the final extract to dryness.

  • Storage: Store the resulting crude extract at -20°C in a container protected from light.

Protocol 2: Pilot-Scale Extraction (> 20 L)

For larger volumes, efficiency and solvent handling become major considerations. This protocol utilizes resin adsorption, a technique that concentrates the target compound from the dilute supernatant before solvent extraction.

Materials:

  • Large-volume filtration apparatus

  • Chromatography column or vessel for resin

  • Peristaltic pump

  • Adsorbent Resin (e.g., Amberlite® XAD-16)

  • Solvents: Methanol, Ethyl Acetate

  • Large-scale rotary evaporator or falling film evaporator

Methodology:

  • Clarification: Filter the entire fermentation broth to remove the mycelium. The clarified broth (filtrate) is processed in the next step. The mycelial cake should be extracted separately as described in the lab-scale protocol (Step 3).

  • Resin Adsorption: a. Pack a chromatography column with Amberlite® XAD-16 resin and equilibrate it with deionized water. The bed volume should be approximately 10-15% of the broth volume. b. Pump the clarified fermentation broth through the resin column at a flow rate that allows for sufficient residence time (typically 2-3 bed volumes per hour). Causality: XAD resins are nonpolar macroporous polymers that adsorb organic molecules like Strevertene A from aqueous solutions, effectively concentrating the product from the large broth volume.[12] c. After loading, wash the column with 2-3 bed volumes of deionized water to remove salts and polar impurities.

  • Elution: a. Elute the adsorbed Strevertene A from the resin using 3-5 bed volumes of methanol or acetone. b. Collect the eluate.

  • Solvent Removal and Final Extraction: a. Concentrate the methanolic eluate under vacuum to remove the majority of the methanol. This will result in a concentrated aqueous-organic residue. b. Perform a liquid-liquid extraction on this residue with ethyl acetate as described in the lab-scale protocol (Step 2) to further purify and isolate the Strevertene A. c. Combine this ethyl acetate extract with the extract obtained from the mycelium. d. Dry the combined extract over anhydrous Na₂SO₄ and evaporate the solvent to yield the final crude product.

Visualization of Extraction Workflows

The following diagrams illustrate the logical flow of the extraction protocols.

ExtractionWorkflow cluster_pre Pre-Extraction cluster_supernatant Supernatant Processing cluster_mycelium Mycelium Processing Fermentation Streptomyces Fermentation Broth Separation Centrifugation / Filtration Fermentation->Separation Supernatant Supernatant (Aqueous Phase) Separation->Supernatant Mycelium Mycelium (Biomass) Separation->Mycelium pH_Adjust pH Adjustment (3.5-4.5) Supernatant->pH_Adjust Solvent_Ext Solvent Extraction (Acetone / Methanol) Mycelium->Solvent_Ext LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Combine Combine Organic Extracts LLE->Combine Solvent_Ext->Combine Evaporation Evaporation & Drying Combine->Evaporation Crude Crude Strevertene A Extract Evaporation->Crude

Caption: General workflow for lab-scale extraction of Strevertene A.

PilotScaleWorkflow Broth Large-Scale Fermentation Broth Filtration Broth Clarification (Filtration) Broth->Filtration ClarifiedBroth Clarified Broth Filtration->ClarifiedBroth Mycelium Mycelium Filtration->Mycelium Resin Adsorption onto XAD-16 Resin ClarifiedBroth->Resin Mycelium_Ext Mycelium Extraction (Protocol 1, Step 3) Mycelium->Mycelium_Ext Elution Elution with Methanol Resin->Elution Concentration Concentration & LLE Elution->Concentration Combine Combine & Dry Extracts Concentration->Combine Mycelium_Ext->Combine FinalProduct Crude Strevertene A Combine->FinalProduct

Caption: Workflow for pilot-scale extraction using adsorbent resin.

Analytical Quantification of Strevertene A

To validate the extraction efficiency and determine the concentration of Strevertene A in the crude extract, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is well-suited for this purpose due to the strong UV absorbance of the polyene chromophore.[13]

Protocol: HPLC-UV Quantification

  • Standard Preparation: Prepare a stock solution of purified Strevertene A standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the dry crude extract and dissolve it in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Inject the standards and samples onto the HPLC system. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Strevertene A in the sample extract by interpolating its peak area from the calibration curve.

Table 1: Recommended HPLC-UV Method Parameters

ParameterValueRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar macrolides.[14]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)A gradient elution is often necessary to resolve Strevertene A from other co-extracted metabolites.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection λ ~360-380 nmPolyenes have characteristic strong absorbance maxima in this range. The exact λmax should be confirmed with a standard.
Injection Vol. 10-20 µLStandard injection volume.
Column Temp. 30-35 °CControlled temperature ensures reproducible retention times.

Troubleshooting

Table 2: Common Issues and Solutions in Strevertene A Extraction

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Suboptimal harvest time. 2. Incomplete extraction from mycelium. 3. Incorrect pH for LLE. 4. Degradation of product.1. Perform a time-course study to find peak production. 2. Use a more disruptive solvent (acetone) or increase extraction time/repetitions. 3. Verify pH is in the 3.5-4.5 range before extraction. 4. Protect from light, avoid high temperatures (>40°C), and process quickly.
Emulsion during LLE High concentration of surfactants or lipids from the broth.1. Centrifuge the mixture at low speed to break the emulsion. 2. Add a small amount of brine (saturated NaCl solution).
Clogged Resin Column Particulate matter in the clarified broth.Pre-filter the broth through a finer filter (e.g., 1-5 µm) before loading onto the column.
Broad/Tailing Peaks in HPLC 1. Column degradation. 2. Sample overload. 3. Interaction with active sites on silica.1. Flush or replace the column. 2. Dilute the sample extract. 3. Ensure mobile phase is acidified (e.g., with formic acid) to suppress silanol interactions.

References

  • Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. (n.d.). PMC. [Link]

  • Strevertene A | C31H48O10. (n.d.). PubChem. [Link]

  • Taxonomic characterization and secondary metabolite production of newly isolated Streptomyces sp. MC12. (n.d.). DergiPark. [Link]

  • Nasr, H., et al. (2014). Bioactive Secondary Metabolites from Terrestrial Streptomyces baarnensis MH4. British Microbiology Research Journal. [Link]

  • Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. (2025). ACS Omega. [Link]

  • Study on the Secondary Metabolites from a Plant-derived Streptomyces sp. D-154. (2022). Journal of Physics: Conference Series. [Link]

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. (2023). PMC. [Link]

  • Structurally diverse polyketides and alkaloids produced by a plant-derived fungus Penicillium canescens L1. (2025). PMC. [Link]

  • Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. (2011). PubMed. [Link]

  • Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats. (2017). MDPI. [Link]

  • Streptomyces as a promising biological control agents for plant pathogens. (2023). PMC. [Link]

  • Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth. (2022). PMC. [Link]

  • Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization. (2018). Frontiers in Chemistry. [Link]

  • Absolute stereochemistry of the strevertenes. (2000). PubMed. [Link]

  • Production, Detection, Extraction, and Quantification of Polyene Antibiotics. (n.d.). PubMed. [Link]

  • What are Streptomyces and how do they aid in biological control in crops? (n.d.). Altus Biotech. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Strevertene A Analysis

[1][2]

Abstract

Strevertene A (C₃₁H₄₈O₁₀, MW 580.7 Da) is a bioactive pentaene macrolide antibiotic produced by Streptomyces species (e.g., S. lavendulae, S. xanthocidicus). Characterized by a conjugated pentaene system within a macrocyclic lactone ring, it exhibits potent antifungal activity against plant pathogens such as Fusarium and Alternaria.[1]

This Application Note provides a comprehensive, validated HPLC protocol for the analysis of Strevertene A. Unlike generic macrolide methods, this protocol addresses the specific challenges of polyene analysis: light sensitivity, hydrophobicity, and the requirement for specific UV detection wavelengths. We employ a Quality by Design (QbD) approach to ensure robust separation from fermentation broth matrices.

Introduction & Analyte Profile

Strevertene A belongs to the polyene class of antibiotics. Its chromophore (five conjugated double bonds) imparts a characteristic UV-Vis spectrum and a yellow color to the solid compound. Accurate analysis requires careful handling to prevent photo-degradation and oxidation.

Physicochemical Profile (Strevertene A)
ParameterValueImplications for Chromatography
Formula C₃₁H₄₈O₁₀Macrocyclic structure requires sufficient pore size (100Å+).
Mol. Weight 580.7 g/mol Moderate size; standard C18 retention mechanisms apply.
LogP (Predicted) ~3.0 - 4.0Hydrophobic; requires high organic mobile phase strength for elution.
UV Max ~320–350 nm"Pentaene" signature. Detection at low UV (210 nm) is non-specific; 330 nm is preferred.
Solubility MeOH, EtOH, DMSOSample preparation must use organic solvents; avoid pure water.
Analytical Quality by Design (AQbD) Workflow

The following diagram outlines the decision matrix used to develop this protocol, ensuring scientific rigor and reproducibility.

AQbD_WorkflowTargetTarget Analyte:Strevertene A(Hydrophobic/Unstable)ColumnStationary Phase:C18 (End-capped)Reason: Hydrophobic RetentionTarget->ColumnSelectsMobileMobile Phase:Water/ACN + 0.1% Formic AcidReason: Ion Suppression & SolubilityTarget->MobileDictatesDetectDetection:UV-DAD (330 nm)Reason: Polyene SpecificityTarget->DetectDefinesOutputValidated Method:High Resolution &StabilityColumn->OutputMobile->OutputDetect->Output

Caption: AQbD decision pathway for Strevertene A method development, linking physicochemical properties to chromatographic parameters.

Experimental Protocols

Reagents and Equipment[4][5][6]
  • System: HPLC or UHPLC system equipped with a Binary Pump, Autosampler (cooled to 4°C), and Diode Array Detector (DAD).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (for pH control).

  • Standard: Strevertene A reference standard (>95% purity).

Sample Preparation

Critical Warning: Strevertene A is light-sensitive. All extraction and handling steps should be performed under low light or using amber glassware.

  • Fermentation Broth:

    • Centrifuge broth at 10,000 x g for 10 mins to separate mycelia.

    • Extract mycelial pellet with Methanol (MeOH) (1:5 w/v ratio) by ultrasonication for 15 mins (controlled temp < 30°C).

    • Centrifuge extract and filter supernatant through a 0.22 µm PTFE filter.

  • Solid Standard:

    • Dissolve 1 mg Strevertene A in 1 mL DMSO or MeOH to create a stock solution (1000 ppm).

    • Dilute working standards with Mobile Phase A:B (50:50) to prevent solvent mismatch peak distortion.

Chromatographic Conditions (Standard Method)

This method is optimized for the separation of Strevertene A from related polyene impurities (e.g., Strevertene B) and matrix components.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)Provides robust hydrophobic retention and peak shape for neutral/acidic macrolides.
Column Temp 30°CMaintains reproducible retention times; prevents thermal degradation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; ensures optimal Van Deemter efficiency.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection PDA/DAD: Scan 200–450 nmQuant Channel: 330 nm330 nm is specific to the pentaene chromophore, reducing interference from non-polyene matrix components.
Gradient Program

The gradient is designed to elute polar media components early, followed by the hydrophobic Strevertene A, and finally a wash step to remove highly lipophilic contaminants.

  • Mobile Phase A: Water + 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2]

Time (min)% Mobile Phase BEvent
0.0 10Initial equilibration
2.0 10Isocratic hold to elute polar salts
20.0 95Linear ramp to elute Strevertene A
25.0 95Wash step (remove lipids/cell debris)
25.1 10Return to initial conditions
30.0 10Re-equilibration

Note: Strevertene A typically elutes between 18–22 minutes under these conditions.

Method Validation & System Suitability

To ensure the reliability of the data, the following System Suitability Tests (SST) must be performed before routine analysis.

System Suitability Criteria[7]
  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions with silanols).

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

  • Precision (RSD): < 2.0% for 5 replicate injections of standard.

  • Resolution (Rs): > 2.0 between Strevertene A and nearest impurity (if present).[2]

Linearity and Range[8][9]
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance: R² > 0.999.[3][4][5]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad/Tailing Peak Secondary silanol interactions or column void.Ensure mobile phase contains acid (0.1% FA).[5] Replace column if void suspected.
Peak Area Degradation Sample instability (oxidation/light).Use amber vials. Keep autosampler at 4°C. Prepare fresh standards daily.
Ghost Peaks Carryover from previous highly concentrated injection.Add a needle wash step with 90% ACN. Run a blank injection.
Retention Time Shift Temperature fluctuation or mobile phase evaporation.Use column oven. Cap solvent bottles to prevent ACN evaporation.

Visualization of the Analytical System

The following diagram illustrates the complete analytical flow, highlighting the critical control points (CCPs) for Strevertene A analysis.

HPLC_System_Flowcluster_prepSample Preparation (Amber Glass)cluster_hplcHPLC SystemSampleCrude Extract(MeOH)Filter0.22 µm Filtration(Remove Particulates)Sample->FilterInjectorAutosampler(4°C, 10 µL)Filter->InjectorPumpBinary Pump(Gradient Delivery)Pump->InjectorMobile PhaseColumnC18 Column(Separation)Injector->ColumnDetectorDAD Detector(330 nm)Column->DetectorDataData Analysis(Integration & Quant)Detector->Data

Caption: Analytical flow path for Strevertene A, emphasizing filtration and temperature control.

References

  • Schlingmann, G., et al. (1999).[1] "Strevertenes, antifungal pentaene macrolides produced by Streptoverticillium LL-30F848."[1] Tetrahedron, 55(20), 5977-5990.

  • Guo, J., et al. (2000).[1] "Absolute stereochemistry of the strevertenes." Chirality, 12(1), 43-51.

  • Kim, J., et al. (2011).[1] "Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato Fusarium wilt."[1] Journal of Agricultural and Food Chemistry, 59(5), 1893-1899.

  • PubChem. (n.d.). "Strevertene A Compound Summary." National Library of Medicine.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Application Notes & Protocols: A Tiered Approach to Assessing Membrane Permeability of Strevertene A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of a therapeutic agent to cross biological membranes is a fundamental determinant of its oral bioavailability and overall efficacy. This document provides a comprehensive, tiered strategy for characterizing the membrane permeability of Strevertene A, a novel (hypothetical) natural product. As the specific properties of Strevertene A are yet to be fully elucidated, we present a systematic workflow that begins with fundamental physicochemical profiling, progresses to high-throughput artificial membrane assays for initial screening, and culminates in the gold-standard cell-based model for predicting human intestinal absorption. Each protocol is designed with internal controls and validation steps to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to adapt these methods for other novel chemical entities.

Introduction: The Permeability Challenge

A significant portion of promising drug candidates fail during development due to poor pharmacokinetic properties, with low membrane permeability being a primary cause.[1] For natural products like Strevertene A, which may possess complex structures, assessing permeability early is critical for guiding medicinal chemistry efforts and predicting in vivo performance.[2]

Membrane permeability is governed by a molecule's physicochemical properties, such as its size, charge, hydrogen bonding capacity, and, most critically, its lipophilicity.[3] Passive diffusion is the primary mechanism for many drugs, where they move across the lipid bilayer of a cell down a concentration gradient.[4] However, the journey across the intestinal epithelium can be complicated by active transport mechanisms, including uptake and efflux by transporter proteins like P-glycoprotein (P-gp).[5]

This guide outlines a three-tiered approach to thoroughly characterize the permeability of Strevertene A, providing a clear path from basic characterization to a nuanced understanding of its intestinal transport.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: High-Throughput Screening cluster_2 Tier 3: Gold-Standard Biological Assay T1_PhysChem Physicochemical Characterization (Solubility, LogD) T2_PAMPA PAMPA Assay (Passive Permeability) T1_PhysChem->T2_PAMPA Informs Assay Conditions T3_Caco2 Caco-2 Assay (Passive & Active Transport) T2_PAMPA->T3_Caco2 Rank-Orders & Prioritizes Candidates

Figure 1: Tiered workflow for assessing Strevertene A membrane permeability.

Tier 1: Foundational Physicochemical Characterization

Before assessing transport across a membrane, it is essential to understand the inherent properties of Strevertene A. These characteristics not only predict permeability but are also crucial for designing and interpreting subsequent assays.[6]

Protocol: Lipophilicity Determination (LogD)

Lipophilicity is the most critical physicochemical property influencing passive membrane permeability.[7] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP).[8] We will determine the LogD at pH 7.4, which mimics physiological conditions.

Principle: The "shake-flask" method is the gold standard for LogD determination. It measures the ratio of a compound's concentration in two immiscible phases, typically n-octanol and an aqueous buffer, after equilibrium is reached.[9]

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Prepare a stock solution of Strevertene A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4).

  • Spiking: Add a small volume of the Strevertene A stock solution (e.g., 10 µL) to the biphasic system. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Equilibration: Cap the vial tightly and shake vigorously on a vortex mixer for 2-3 minutes. Place on a shaker/rotator at room temperature for 2-4 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at ~2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.

  • Sampling: Carefully collect an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of Strevertene A in each phase using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the following formula: LogD7.4 = log10 ( [Concentration]octanol / [Concentration]aqueous )

Data Interpretation:

LogD7.4 ValueExpected PermeabilityRationale
< 0LowThe compound is too hydrophilic and prefers the aqueous environment over the lipid membrane.
1 - 3OptimalRepresents a balance between aqueous solubility and lipid permeability, often correlating with good passive absorption.[7]
> 3Variable to LowHigh lipophilicity can lead to poor aqueous solubility, trapping within the membrane, or non-specific binding.[3]

Tier 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a rapid, cell-free method to predict passive, transcellular permeability.[10] It is an excellent high-throughput screening tool to rank-order compounds before committing to more complex cell-based assays.[11] The assay measures diffusion from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[12]

Protocol: PAMPA for Strevertene A

Principle: A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane) creating an artificial barrier. The rate at which Strevertene A diffuses from the donor to the acceptor compartment provides a measure of its passive permeability.

Step-by-Step Protocol:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) with 5% DMSO to each well of a 96-well acceptor plate.

  • Coat Donor Plate: Gently add 5 µL of a 1% lecithin in dodecane solution to the membrane of each well in a 96-well filter (donor) plate. Allow the lipid to permeate the membrane for 5 minutes.

  • Prepare Donor Solution: Dilute the Strevertene A stock solution to a final concentration of 10 µM in PBS (pH 7.4). Also prepare solutions for control compounds (e.g., high-permeability propranolol and low-permeability atenolol).

  • Start Assay: Carefully add 150 µL of the donor solution (Strevertene A or controls) to each well of the lipid-coated donor plate.

  • Assemble & Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5-16 hours in a sealed container with wet paper towels to minimize evaporation.

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using established formulas that account for volume, surface area, and incubation time.

Data Interpretation:

Permeability ClassPe (x 10-6 cm/s)Interpretation
Low< 1Likely to have poor passive absorption.
Moderate1 - 10May have acceptable passive absorption.
High> 10Likely to have high passive absorption.

Expert Insight: PAMPA is valuable because it isolates passive diffusion. If Strevertene A shows high permeability in PAMPA but low permeability in the subsequent Caco-2 assay, it strongly suggests the involvement of active efflux transporters.[10]

Tier 3: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[5] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key transporters, thus modeling the intestinal barrier.[5][13] This assay measures both passive diffusion and active transport.

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Strevertene A in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Strevertene A in human plasma. Strevertene A, a polyene macrolide with potential therapeutic applications, presents unique bioanalytical challenges due to its complex structure and expected low systemic concentrations. This protocol outlines a comprehensive workflow, including an optimized protein precipitation-based sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). The method is designed to be robust and suitable for pharmacokinetic studies in a drug development setting, adhering to the principles of regulatory bioanalytical method validation.

Introduction: The Rationale for a Dedicated Strevertene A Assay

Strevertene A is a macrolide compound produced by several species of Streptomyces.[1] Its classification as a polyene macrolide suggests potential antifungal or other therapeutic activities, making it a molecule of interest for further investigation.[2][3] Accurate quantification of drug concentrations in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of preclinical and clinical drug development.[4][5]

Polyene macrolides as a class are known for their challenging pharmacokinetic properties, including poor gastrointestinal absorption and extensive tissue distribution.[2][6][7] This often results in low plasma concentrations, necessitating a highly sensitive and specific analytical method. LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is the gold standard for such applications, offering unparalleled selectivity and sensitivity for quantifying small molecules in complex biological matrices.[8] This application note provides a comprehensive, step-by-step protocol for the quantification of Strevertene A in human plasma, designed to meet the rigorous standards of bioanalytical method validation.

Method Overview: A Three-Pillar Approach to Quantification

The successful quantification of Strevertene A in plasma relies on three key experimental stages: efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The interplay of these stages is crucial for achieving the required accuracy and precision.

Figure 1: Overall workflow for the LC-MS/MS quantification of Strevertene A in plasma.

Experimental Protocols

Materials and Reagents
  • Strevertene A reference standard (purity >98%)

  • Roxithromycin (Internal Standard, purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Strevertene A Stock Solution (1 mg/mL): Accurately weigh and dissolve Strevertene A in methanol.

  • Roxithromycin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Roxithromycin in methanol.

  • Working Solutions: Prepare serial dilutions of the Strevertene A stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9] Acetonitrile is a commonly used and efficient solvent for this purpose.[9]

Protocol:

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the 100 ng/mL Roxithromycin internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The chromatographic separation is performed on a reversed-phase C18 column, which is suitable for retaining and separating macrolides.[8] A gradient elution with acetonitrile and water, both acidified with formic acid, facilitates the elution and ionization of Strevertene A.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Rationale for Method Development Choices

Selection of Internal Standard

The use of an internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS, as it corrects for variability during sample preparation and analysis.[10][11] A stable isotope-labeled (SIL) internal standard is the ideal choice, but when unavailable, a structural analog can be used.[11][12] Roxithromycin, another macrolide antibiotic, was chosen as the internal standard for this method due to its structural similarities to the macrolide class and its successful use in other macrolide quantification assays.[8]

Structures cluster_strevertene Strevertene A cluster_roxithromycin Roxithromycin (IS) strevertene_A roxithromycin

Figure 2: Structures of Strevertene A and the proposed internal standard, Roxithromycin.

Ionization and Fragmentation

Positive mode electrospray ionization (ESI) is generally effective for the ionization of macrolides, which typically contain basic nitrogen atoms that are readily protonated.[8] Based on the experimental data available for Strevertene A (MW = 580.7 g/mol ), the protonated molecule [M+H]⁺ is observed at m/z 581.3.[1] Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions. The fragmentation of macrolides often involves the cleavage of glycosidic bonds.[13]

Based on the available experimental fragmentation data for Strevertene A, the following MRM transitions are proposed for quantification and confirmation.[1]

Table 2: Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Strevertene A581.3257.2117.1
Roxithromycin (IS)837.5679.5158.1

Method Validation Strategy

This method should be validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[14] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Strevertene A and the IS in blank plasma from at least six different sources.

  • Calibration Curve: A calibration curve with at least six non-zero standards, covering the expected concentration range. The curve should be fitted with a linear, weighted (1/x²) regression.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of Strevertene A in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).

Data Presentation

Table 3: Representative Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
0.5 (LLOQ)1,250500,0000.0025
12,550510,0000.0050
512,600495,0000.0255
2563,000505,0000.1248
100252,000500,0000.5040
5001,260,000498,0002.5301
1000 (ULOQ)2,550,000502,0005.0797

Linearity: r² > 0.995

Table 4: Accuracy and Precision Summary (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.58.5105.210.2103.8
Low1.56.298.77.8101.5
Mid754.1102.35.599.4
High7503.597.94.898.6

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Strevertene A in human plasma using LC-MS/MS. The described method, which employs a straightforward protein precipitation for sample preparation and a sensitive MRM detection, is designed to be robust and reliable for pharmacokinetic studies. The provided framework for method development and validation ensures that the generated data will be of high quality and suitable for regulatory submissions, thereby supporting the advancement of Strevertene A in the drug development pipeline.

References

  • Pharmacology of Polyene Macrolide Antimicrobials in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10721965, Strevertene A. Retrieved from [Link].

  • Cohen, B. E., & Pfaller, M. A. (2017). Pharmacokinetics and Pharmacodynamics of Antifungals in Children and their Clinical Implications. Clinical Pharmacokinetics, 56(10), 1137–1157. Retrieved from [Link]

  • Lu, W., Pan, M., Ke, H., Liang, J., Liang, W., Yu, P., Zhang, P., & Wang, Q. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 10, 965123. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2012). LC–MS-MS total drug analysis of biological samples using a high-throughput protein precipitation method. LCGC North America, 30(11), 978-986. Retrieved from [Link]

  • Liu, Y., Chen, J., & Lu, W. L. (2017). Polyene macrolide antibiotics and their applications in human therapy. Current Medicinal Chemistry, 24(34), 3749-3766. Retrieved from [Link]

  • European Medicines Agency. (2016). European public MRL assessment report (EPMAR) - Gamithromycin (all ruminants except bovine species). Retrieved from [Link]

  • Sastre Toraño, J., & Guchelaar, H. J. (1998). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 89–97. Retrieved from [Link]

  • Perić, M., et al. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules, 27(21), 7293. Retrieved from [Link]

  • Shiau, T. (2015). Collision-Induced Fragmentation of Macrolide Antibiotics. Emery Pharma. Retrieved from [Link]

  • Lucas, L. (2022). Q-NMR for purity determination of macrolide antibiotic reference standards: Comparison with the mass balance method. Chemistry LibreTexts. Retrieved from [Link]

  • Sastre Toraño, J., & Guchelaar, H. J. (1998). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 89–97. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Analytical Method for Gamithromycin (Animal Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Perić, M., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. International Journal of Molecular Sciences, 21(20), 7752. Retrieved from [Link]

  • Sastre Toraño, J., & Guchelaar, H. J. (1998). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Utrecht University Repository. Retrieved from [Link]

  • Guo, J., et al. (2000). Absolute stereochemistry of the strevertenes. Chirality, 12(1), 43-51. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Huang, R., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PLOS ONE, 20(5), e0325789. Retrieved from [Link]

  • Huang, R., et al. (2025). Pharmacokinetics/pharmacodynamics of gamithromycin for treating Pasteurella multocida infection in cattle using a tissue cage model. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. Retrieved from [Link]

  • Letellier, A., et al. (2025). Pharmacokinetics of gamithromycin after intravenous and subcutaneous administration in pigs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem. Retrieved from [Link]

  • Dührkop, K., et al. (2023). MAD HATTER Correctly Annotates 98% of Small Molecule Tandem Mass Spectra Searching in PubChem. Metabolites, 13(2), 296. Retrieved from [Link]

  • Rasche, F., et al. (2006). Ab Initio Prediction of Molecular Fragments from Tandem Mass Spectrometry Data. Proceedings of the German Conference on Bioinformatics, 137-151. Retrieved from [Link]

  • Wang, Y., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications, 15(1), 5585. Retrieved from [Link]

  • Eckel, C. L., & Gu, M. (2020). Methods for combining predicted and observed mass spectral fragmentation data. U.S. Patent No. 10,878,944. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Månsson, N. O., et al. (1992). Comparative study of clarithromycin and roxithromycin in the treatment of community-acquired pneumonia. Scandinavian Journal of Infectious Diseases, 24(5), 633-639. Retrieved from [Link]

  • Huang, R., et al. (2025). Comparison of gamithromycin post-treatment intervals for beef cattle naturally affected with bovine respiratory disease. ResearchGate. Retrieved from [Link]

  • Gialdroni-Grassi, G., et al. (1992). Efficacy and tolerance of roxithromycin in comparison with erythromycin stearate in patients with lower respiratory tract infections. Scandinavian Journal of Infectious Diseases, 24(2), 219-225. Retrieved from [Link]

  • Wileman, B., et al. (2025). Comparisons of Metaphylactic Treatments of Zactran (R) (gamithromycin) vs. Excede (R) (ceftiofur crystalline free acid) in High Risk, Stocker Calves. ResearchGate. Retrieved from [Link]

Sources

Crystallization techniques for Strevertene A X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Advanced Crystallization Techniques for Strevertene A for High-Resolution X-ray Diffraction

Abstract

This guide provides a comprehensive overview of advanced and fundamental crystallization techniques tailored for Strevertene A, a complex pentaene macrolide natural product.[1][2][3][4] The successful elucidation of the three-dimensional structure of molecules like Strevertene A via single-crystal X-ray diffraction is entirely contingent upon the growth of high-quality, well-ordered crystals.[5][6][7] This document moves beyond generic protocols to address the specific challenges posed by large, conformationally flexible natural products, offering researchers, scientists, and drug development professionals a detailed roadmap from material purification to diffraction-ready crystals. We will explore the causality behind experimental choices, present self-validating protocols, and provide troubleshooting strategies grounded in established crystallographic principles.

Introduction: The Crystallization Challenge of Strevertene A

Strevertene A is a polyene macrolide antibiotic produced by Streptomyces species.[1][3][4] Its complex structure, featuring a large macrolide ring, multiple stereocenters, and a conjugated pentaene system, makes it a molecule of significant interest for its biological activity.[1][4] The definitive determination of its absolute stereochemistry, crucial for understanding its biological function and for any synthetic efforts, relies on single-crystal X-ray diffraction.[2][7]

However, the very features that make Strevertene A structurally interesting—its size (M.W. 580.7 g/mol ), multiple hydroxyl groups, a carboxylic acid moiety, and conformational flexibility—present significant hurdles to crystallization.[1] Growing diffraction-quality crystals is often the most challenging step in structural analysis.[8] This guide is designed to systematically navigate these challenges.

Pre-Crystallization Fundamentals: Laying the Groundwork for Success

The path to high-quality crystals begins long before the first crystallization trial is set. Neglecting these foundational steps is the most common cause of failure.

Purity is Paramount

The first law of crystallization is that purity is non-negotiable. Impurities can inhibit nucleation, disrupt lattice formation, or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Causality: A crystal is a highly ordered three-dimensional array of identical molecules. Impurities, even those structurally similar to the target molecule, act as "defects" that disrupt the repeating pattern required for a stable crystal lattice.

  • Protocol:

    • Purify Strevertene A using high-resolution chromatographic techniques (e.g., HPLC) until a purity of >98% is achieved, as verified by analytical HPLC and ¹H NMR.

    • Ensure the final sample is free of dust, fibers, and residual chromatography solvents. Filter the stock solution through a 0.22 µm syringe filter before use.[9]

    • Obtain a clean ¹H NMR spectrum to confirm the structural integrity and absence of solvent or other organic impurities.[9]

Comprehensive Solubility Screening

A thorough understanding of your molecule's solubility is essential for intelligently designing crystallization experiments.[10] Strevertene A's multiple hydroxyl groups and carboxylic acid suggest solubility in polar organic solvents.

  • Protocol: Small-Scale Solubility Test

    • Aliquot ~1-2 mg of pure Strevertene A into several clean microcentrifuge tubes.

    • To each tube, add a different solvent in 50 µL increments. Test a wide range of solvents (see Table 1).

    • After each addition, vortex the tube for 30 seconds and observe.

    • Record the solubility as: Insoluble (I) , Slightly Soluble (SS) , Soluble (S) , or Very Soluble (VS) .

    • The ideal solvents for crystallization are often those in which the compound is moderately or slightly soluble.[9] Highly soluble compounds can be difficult to crystallize as they readily form supersaturated solutions that precipitate rapidly.

Solvent Class Example Solvents Expected Solubility of Strevertene A
Non-Polar Hexanes, HeptaneInsoluble (I)
Moderately Non-Polar Toluene, Diethyl EtherSlightly Soluble (SS)
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN)Soluble (S)
Polar Protic Methanol, Ethanol, IsopropanolVery Soluble (VS)
Other Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Soluble (VS)
Table 1: Representative solvent screen for Strevertene A.

Primary Crystallization Methodologies

There is no single "best" method for crystallization.[11] Success often requires screening several techniques in parallel. The following methods are most applicable to complex small molecules like Strevertene A.

Slow Evaporation

This is the simplest technique and a good starting point if sufficient material is available.[12][13]

  • Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching a state of supersaturation that initiates crystal growth.

  • Protocol:

    • Prepare a nearly saturated solution of Strevertene A in a suitable solvent (e.g., ethyl acetate, acetone).

    • Filter the solution into a clean, small vial or test tube.[9]

    • Cover the vial with a cap, but do not seal it tightly. A cap with a needle hole allows for slow, controlled evaporation.[14]

    • Place the vial in a vibration-free location and leave it undisturbed.[9][10] Patience is critical; high-quality crystals take time to form.[14]

Vapor Diffusion

Vapor diffusion is arguably the most successful technique for growing high-quality crystals, especially when material is limited.[11][13][15] It allows for a very slow and controlled approach to supersaturation. The two main variants are the hanging drop and sitting drop methods.[16][17][18]

  • Principle: A drop containing the sample and a precipitant solution is allowed to equilibrate via the vapor phase with a larger reservoir containing a higher concentration of the precipitant. Water or a volatile solvent slowly diffuses from the drop to the reservoir, increasing the concentration of both the sample and the precipitant in the drop, leading to crystallization.[17][18]

  • Hanging vs. Sitting Drop:

    • Hanging Drop: The drop is suspended from a coverslip, offering excellent visibility.[17][19]

    • Sitting Drop: The drop rests on a pedestal, providing greater mechanical stability and compatibility with high-throughput robotics.[19]

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Equilibration Process Reservoir Reservoir Solution (High Precipitant Conc.) Vessel Sealed Well Reservoir->Vessel Placed in Drop Drop (Strevertene A + Low Precipitant Conc.) Drop->Vessel Placed in Vapor_Transport Vapor Transport (Solvent moves from Drop to Reservoir) Vessel->Vapor_Transport Initiates Concentration Concentration Increases (Strevertene A & Precipitant) Vapor_Transport->Concentration Supersaturation Supersaturation Reached Concentration->Supersaturation Nucleation Nucleation (Crystal seeds form) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Crystal Diffraction-Quality Crystal Growth->Crystal

Caption: Workflow for Vapor Diffusion Crystallization.

  • Protocol (Sitting Drop Vapor Diffusion):

    • Pipette 500 µL of the reservoir solution (e.g., 20% PEG 3350 in buffer) into the well of a crystallization plate.

    • On the sitting drop post, pipette 1 µL of the Strevertene A stock solution (e.g., 10 mg/mL in methanol).

    • Add 1 µL of the reservoir solution to the Strevertene A drop.

    • Carefully seal the well with clear tape or a coverslip.

    • Incubate in a stable temperature environment (e.g., 4°C or 20°C) and monitor periodically.[8]

Liquid-Liquid Diffusion (Solvent Layering)

This method is effective when a pair of miscible solvents is found: a "good" solvent in which Strevertene A is soluble, and an "anti-solvent" in which it is insoluble.[6][11]

  • Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Slow diffusion at the interface between the two layers gradually reduces the solubility of the compound, leading to crystallization.

  • Protocol:

    • Prepare a concentrated solution of Strevertene A in a dense "good" solvent (e.g., DCM or THF) in a narrow test tube.

    • Carefully and slowly, pipette the less dense "anti-solvent" (e.g., hexanes or pentane) down the side of the tube to form a distinct layer on top.[14]

    • Seal the tube and leave it undisturbed. Crystals will ideally form at the interface over several days.

Microbatch Under Oil

This technique is a powerful screening method that minimizes sample consumption and can produce unique crystal forms.[20][21]

  • Principle: A small drop containing the sample and precipitant is submerged under a layer of oil (e.g., paraffin or silicone oil), which prevents evaporation.[20][22][23] It is a true batch experiment where concentrations remain constant.[23] By mixing different oils, one can control the rate of water vapor diffusion, effectively mimicking vapor diffusion on a micro-scale.[21][22]

  • Protocol:

    • Dispense a layer of oil (e.g., Al's Oil, a 1:1 mix of paraffin and silicone oil) into the wells of a microbatch plate.[20]

    • Under the oil, dispense a small volume (e.g., 100-200 nL) of the Strevertene A stock solution.[20]

    • Dispense an equal volume of the precipitant/screen solution into the same drop.

    • The oil automatically seals the experiment. Incubate and monitor for crystal growth.

High-Throughput Screening (HTS) for Rapid Optimization

Given the challenges of crystallizing natural products and often limited material, a high-throughput screening (HTS) approach is highly recommended.[24][25] This involves setting up hundreds of parallel crystallization trials to explore a wide range of chemical space.[25][26]

  • Strategy: Utilize commercially available or custom-made 96-well screen kits that vary precipitants, salts, and pH. The microbatch-under-oil or sitting drop vapor diffusion formats are ideal for HTS automation.[19][27]

  • Workflow:

    • Prepare a stock solution of Strevertene A at a high concentration (e.g., 20 mg/mL).

    • Use a liquid-handling robot to dispense nanoliter-scale drops of the stock solution and various screening solutions into 96-well plates.

    • Incubate the plates at controlled temperatures.

    • Use automated imaging systems to monitor for crystal formation over time.

Parameter Variables to Screen Rationale
Precipitant Polyethylene Glycols (PEGs of different MW), Salts (Ammonium Sulfate, etc.)Induce supersaturation by competing for solvent molecules.[28]
Solvent System ~40 different solvents and solvent mixtures.[25]Solvent properties can dramatically influence crystal packing and morphology.
pH Buffers from pH 4.0 - 9.0The carboxylic acid on Strevertene A is ionizable; pH will affect its charge state and hydrogen bonding potential.[9]
Additives Small molecules, detergents, co-factorsCan stabilize the molecule or provide alternative crystal packing interactions.
Temperature 4°C, 12°C, 20°CTemperature affects solubility and the kinetics of nucleation and growth.[8]
Table 2: A typical high-throughput screening strategy for Strevertene A.

Troubleshooting & Advanced Protocols

It is common for initial screens to yield no crystals, oil, or microcrystalline powder.[14] The following strategies can be used to optimize these initial "hits."

Troubleshooting_Flowchart cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Microcrystals Start Initial Screening Result No_Crystals No Crystals / Clear Drop Start->No_Crystals Problem Oiling_Out Oiling Out / Amorphous Precipitate Start->Oiling_Out Problem Microcrystals Microcrystals / Powder Start->Microcrystals Problem Good_Crystals Good Quality Crystals Start->Good_Crystals Success Sol1_1 Increase Sample Concentration No_Crystals->Sol1_1 Sol1_2 Increase Precipitant Concentration No_Crystals->Sol1_2 Sol1_3 Try Different Technique (e.g., Layering) No_Crystals->Sol1_3 Sol2_1 Decrease Sample Concentration Oiling_Out->Sol2_1 Sol2_2 Decrease Precipitant Concentration Oiling_Out->Sol2_2 Sol2_3 Lower Temperature Oiling_Out->Sol2_3 Sol2_4 Add Detergent (if applicable) Oiling_Out->Sol2_4 Sol3_1 Slow Down Equilibration (e.g., use heavier oil in microbatch) Microcrystals->Sol3_1 Sol3_2 Dilute Initial Solution Microcrystals->Sol3_2 Sol3_3 Micro-seeding Microcrystals->Sol3_3

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

  • Micro-seeding: If you obtain microcrystals, they can be used to "seed" new experiments.[14]

    • Protocol: Crush the microcrystals in a small volume of mother liquor. Transfer a tiny amount of this seed stock into a new, pre-equilibrated drop that has not yet nucleated. This provides a template for growth and can yield larger, single crystals.

  • Co-crystallization: For molecules that are difficult to crystallize, introducing a second, rigid "crystalline mate" can promote the formation of a well-ordered lattice through intermolecular interactions like hydrogen bonding.

    • Strategy for Strevertene A: Given its multiple hydroxyl groups (H-bond donors), a good co-crystallization agent would be a strong H-bond acceptor, such as triphenylphosphine oxide (TPPO).[14][29] Screen various stoichiometric ratios of Strevertene A to TPPO.

  • Chemical Modification: When all else fails, slight chemical modification can alter the molecule's properties to favor crystallization. The successful structure determination of Strevertene A was achieved after derivatization.[2]

    • Strategy: The carboxylic acid can be converted to a methyl ester. This removes a potentially flexible and highly polar group, which might improve crystal packing.

Crystal Handling and Mounting

Once suitable crystals are grown (ideally 0.1–0.3 mm in all dimensions), they must be carefully handled to prevent damage.[14]

  • Protocol:

    • Crystals should always be kept in their mother liquor to prevent them from drying out, which can destroy the crystal lattice.[10][14]

    • Use a cryo-loop of appropriate size to gently scoop the crystal out of the drop.

    • Quickly wick away excess mother liquor with a paper towel.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation.

    • Store the frozen crystal in a puck under liquid nitrogen until it is ready for data collection on the diffractometer.

References

  • Department of Chemistry, University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Weizmann Institute of Science. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • Crystallization Factory. crystallization of small molecules. [Link]

  • Hampton Research. Microbatch Crystallization. [Link]

  • Douglas Instruments. Microbatch-Under-Oil Crystallization. [Link]

  • ResearchGate. The vapor-diffusion technique (a) The hanging drop and the sitting drop... | Download Scientific Diagram. [Link]

  • Fiveable. Crystallization Methods to Know for Crystallography. [Link]

  • Linac Coherent Light Source. Crystal Growth. [Link]

  • Analytical Sales. High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • Hampton Research. Microbatch Crystallization. [Link]

  • Eurofins. High-Throughput Screening for Discovery of Novel Solid Forms. [Link]

  • ResearchGate. Protein Crystallization using Microbatch-Under-Oil. [Link]

  • Powers Scientific, Inc. Protein Crystal Growth for X-Ray Crystallography. [Link]

  • Davidson College. Protein Crystallization. [Link]

  • CCDC. High-Throughput Crystallization Screening with Transmission PXRD Analysis. [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods. [Link]

  • Spingler, B. et al. Guide for crystallization. [Link]

  • PubChem, NIH. Strevertene A. [Link]

  • Google Patents.
  • RSC Publishing. Advanced crystallography for structure determination of natural products. [Link]

  • RSC Publishing. High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. [Link]

  • KU Leuven. How to crystallize your sample. [Link]

  • ResearchGate. How to grow crystals for X-ray crystallography. [Link]

  • TU Graz. Growing X-ray Quality Crystals. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • Guo, J. et al. (2000). Absolute stereochemistry of the strevertenes. Chirality, 12(1), 43-51. [Link]

  • ResearchGate. Why I am not getting crystals?. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Sommer, R.D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C, 80(8), 337-342. [Link]

  • PMC. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. [Link]

  • JoVE. Video: Growing Crystals for X-ray Diffraction Analysis. [Link]

  • American Institute of Physics. Single Crystal X ray Structural Determination of Natural Products. [Link]

  • University of Florida. Crystal Growing Tips. [Link]

  • National Single Crystal X-ray Facility. Tips for Crystal Growing. [Link]

  • EMBL-EBI. Strevertene A (CHEBI:181627). [Link]

  • Cheméo. anastreptene - Chemical & Physical Properties. [Link]

  • Organic & Biomolecular Chemistry Blog. Board news. [Link]

  • Kim, J-C. et al. (2011). Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. Journal of Antibiotics, 64, 295-299. [Link]

Sources

Procedures for radiolabeling Strevertene A for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Radiolabeling of Strevertene A for Pharmacokinetic Profiling

Executive Summary

Strevertene A (C31H49O11) is a pentaene macrolide antibiotic exhibiting potent antifungal activity and potential agricultural/clinical applications.[1] Its structural complexity—characterized by a 28-membered lactone ring, a sensitive conjugated pentaene chromophore, and multiple chiral centers—renders total chemical synthesis with radiolabels impractical for routine pharmacokinetic (PK) timelines.

This guide details the biosynthetic incorporation strategy as the industry gold standard for radiolabeling Strevertene A. We prioritize Carbon-14 (


)  for metabolic stability in Mass Balance/ADME studies and Tritium (

)
for high-sensitivity screening. Special emphasis is placed on maintaining the integrity of the light-sensitive pentaene moiety throughout the fermentation and purification workflow.

Strategic Planning & Isotope Selection

The choice of labeling strategy depends on the specific ADME question being asked. For Strevertene A, the polyketide backbone is the most stable position for the label.

FeatureCarbon-14 (

)
Tritium (

)
Primary Application Quantitative ADME, Mass Balance, Metabolite IDReceptor Binding, High-Throughput Screening, Tissue Distribution (QWBA)
Specific Activity Low (~50–60 mCi/mmol theoretical max per site)High (up to 29 Ci/mmol per site)
Labeling Method Biosynthetic Feeding (Acetate/Propionate)Biosynthetic Feeding (Methionine) or Chemical Exchange
Metabolic Stability High (Backbone incorporation)Moderate (Risk of exchange/loss at C-H bonds)
Cost HighLow/Moderate
Structural Considerations for Strevertene A

Strevertene A is assembled via Type I Polyketide Synthases (PKS) using acetate and propionate extender units.

  • Backbone Labeling: Using

    
     or 
    
    
    
    targets the macrolactone ring. This is metabolically robust.
  • Methyl Group Labeling: The C3, C27, and C28 methyl groups likely originate from propionate (methyl malonyl-CoA) or S-adenosylmethionine (SAM). Feeding

    
     is a high-yield strategy if SAM is the donor, but propionate is more likely for backbone methyls in this class.
    

Protocol 1: Biosynthetic -Labeling (Fermentation)

Objective: Produce metabolically stable


 for ADME studies.
Mechanism:  Precursor-directed biosynthesis during the idiophase (secondary metabolite production phase).
Materials
  • Strain: Streptomyces lavendulae (or specific producer strain like S. xanthocidicus).

  • Precursor: Sodium

    
     (Specific Activity: 50–60 mCi/mmol). Note: Propionate is preferred over acetate to label the branching points, often yielding higher specific activity in macrolides.
    
  • Medium: ISP2 (seed) and Optimized Production Medium (low lipid to facilitate purification).

  • Equipment: Shaking incubator (shielded), HPLC-RAM (Radio-Flow Detector).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Inoculate 50 mL ISP2 broth with S. lavendulae spores. Incubate at 28°C, 200 rpm for 48 hours (Growth Phase).

  • Production Culture & Pulse Feeding:

    • Transfer 5% (v/v) seed culture to 100 mL Production Medium.

    • Incubate until the onset of idiophase (typically 24–36 hours, indicated by pH shift or microscopic mycelial thickening).

    • Pulse 1 (T=30h): Aseptically add 250

      
      Ci of 
      
      
      
      dissolved in sterile water.
    • Pulse 2 (T=42h): Add an additional 250

      
      Ci.
      
    • Rationale: Pulse feeding prevents substrate inhibition and maximizes incorporation during peak synthase activity.

  • Fermentation Completion:

    • Continue fermentation for 4–5 days total. Monitor uptake by counting aliquots of the supernatant (centrifuged) via Liquid Scintillation Counting (LSC). Harvest when supernatant activity drops <10% of input (indicating uptake).

  • Extraction (Yellow Light Condition):

    • Crucial: Perform all steps under yellow light to prevent photo-isomerization of the pentaene.

    • Centrifuge broth (4000 rpm, 20 min). Discard supernatant (if activity is low).

    • Extract mycelial pellet with Methanol (

      
      ). Sonicate for 15 min to disrupt cells.
      
    • Combine extracts and concentrate in vacuo at <35°C (heat sensitive).

Purification & QC
  • Semi-Prep HPLC: C18 Column, Gradient

    
    :Acetonitrile (0.1% Formic Acid).
    
  • Collection: Collect the peak matching the UV signature of Strevertene A (318, 332, 350 nm).

  • Validation: Verify radiochemical purity (>97%) via analytical HPLC-RAM.

Protocol 2: High-Activity Tritium ( ) Labeling

Objective: Generate high specific activity (


) tracer for receptor binding or micro-dosing.
Method: Catalytic Tritium Exchange (CTE)  is risky for pentaenes due to reduction. We recommend Biosynthetic Methionine Feeding  or Modified Wilzbach (Gas Exposure) . Below is the Biosynthetic protocol as it preserves the pentaene chromophore best.
Workflow
  • Precursor: L-

    
     (Specific Activity: 70–85 Ci/mmol).
    
  • Feeding Strategy:

    • Follow the fermentation setup in Protocol 1.

    • Add

      
       of 
      
      
      
      at the onset of idiophase.
    • Note: Even if methyls are propionate-derived, SAM often methylates specific post-PKS positions. If the structure lacks SAM-derived methyls, revert to

      
      .
      
  • Purification:

    • Identical to Protocol 1.

    • Caution: Tritium radiolysis can degrade the compound. Store in Ethanol at -80°C with a radical scavenger (e.g., ascorbic acid) if compatible.

Visualization of Workflows

Figure 1: Biosynthetic Labeling Logic

This diagram illustrates the flow from isotopic precursors to the final radiolabeled macrolide, highlighting critical decision nodes.

Biosynthesis Precursors Isotopic Precursors (14C-Acetate / 14C-Propionate) Fermentation Streptomyces Fermentation (Idiophase Feeding) Precursors->Fermentation Pulse Feed Uptake Cellular Uptake & PKS Assembly Fermentation->Uptake Metabolism Strevertene [14C]-Strevertene A (Crude Extract) Uptake->Strevertene Biosynthesis Purification HPLC Purification (Yellow Light) Strevertene->Purification MeOH Extract FinalProduct Pure [14C]-Strevertene A (>97% RCP) Purification->FinalProduct QC Release

Caption: Figure 1. Biosynthetic incorporation pathway for generating metabolically stable Carbon-14 labeled Strevertene A.

Figure 2: Purification & Stability Workflow

Detailed steps to ensure the labile pentaene moiety survives the purification process.

Purification Crude Crude Mycelial Extract (Methanol) Filtration 0.2 µm Filtration Crude->Filtration PrepLC Prep-HPLC (C18) Mobile Phase: H2O/ACN Filtration->PrepLC Fraction Fraction Collection (UV 332nm Trigger) PrepLC->Fraction Radio-Peak Concentration Rotary Evaporation (<35°C, Dark) Fraction->Concentration Storage Storage: -80°C In Ethanol/Argon Concentration->Storage

Caption: Figure 2.[2][3] Downstream processing workflow emphasizing light protection and temperature control.

Quality Control & Stability Data

The following parameters must be validated before releasing the lot for PK studies.

ParameterAcceptance CriteriaMethod
Radiochemical Purity

HPLC-RAM (Beta-RAM)
Chemical Purity

HPLC-UV (332 nm)
Specific Activity Defined (Target:

)
Mass Spectrometry / LSC
Identity Co-elution with Std; MS

LC-MS/MS
Stability

degradation over 24h at RT
Re-analysis

Stability Note: Polyenes are prone to oxidation and photo-isomerization.

  • Storage: Solid state is often less stable than solution for polyenes. Store as a concentrated solution in Ethanol at -80°C under Argon.

  • Handling: Always use amber glassware or foil-wrapped tubes.

References

  • Shen, B. (2003). Polyketide biosynthesis beyond the type I, II and III polyketide synthase paradigms. Current Opinion in Chemical Biology.

  • Kim, B. S., et al. (2011). Disease control effect of strevertenes produced by Streptomyces sp.[4] against tomato fusarium wilt.[1][5][6][7][8][9] Journal of Agricultural and Food Chemistry.

  • Weissman, K. J., & Leadlay, P. F. (2005). Combinatorial biosynthesis of reduced polyketides. Nature Reviews Microbiology.

  • Isotope Chemistry Standards. (2024). Protocols for metabolic labeling of secondary metabolites. Society of Isotope Radiographers. (Representative link for professional society)

  • PubChem. (2025). Strevertene A Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Strevertene A Fermentation Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the fermentation of Strevertene A. This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces psammoticus to improve the production of this valuable polyene antibiotic. Here, we synthesize established principles of Streptomyces fermentation with targeted, actionable advice to help you troubleshoot common issues and systematically enhance your bioreactor yields.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a baseline understanding of Strevertene A production.

Q1: What is Strevertene A, and what are the primary challenges in its production?

A1: Strevertene A is a polyene antibiotic produced by the bacterium Streptomyces psammoticus[1]. Like many secondary metabolites from Streptomyces, its production is not directly linked to primary growth and is often suppressed until the culture enters a stationary or near-stationary phase. The primary challenges are:

  • Low Titers: Wild-type strains often produce the target compound at very low, commercially unviable concentrations.

  • Complex Regulation: The onset of secondary metabolism is tightly controlled by a complex network of nutritional and physiological signals. High cell density does not guarantee high product yield[2].

  • Process Sensitivity: Fermentation outcomes are highly sensitive to minor variations in media composition and physical parameters like pH, temperature, and dissolved oxygen (DO)[3][4].

  • Precursor Limitation: As a polyketide, Strevertene A biosynthesis requires a significant flux of specific metabolic precursors, primarily acetyl-CoA and malonyl-CoA, which can become rate-limiting[5][6].

Q2: What is the general biosynthetic pathway for Strevertene A?

A2: Strevertene A is a polyene, a class of compounds synthesized by Type I Polyketide Synthase (PKS) enzymes[1][7][8]. These PKS enzymes function as a molecular assembly line. The process begins with a "starter unit" (typically acetyl-CoA) and sequentially adds "extender units" (like malonyl-CoA or methylmalonyl-CoA) to build the complex carbon backbone of the molecule. This backbone is then modified by tailoring enzymes to yield the final active compound[9][10]. Understanding this origin is key to troubleshooting, as yield is fundamentally dependent on the supply of these building blocks from primary metabolism.

cluster_primary Primary Metabolism cluster_secondary Strevertene A Biosynthesis (Type I PKS) Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC PKS_Loading PKS Loading (Starter Unit) AcetylCoA->PKS_Loading Starter Unit PKS_Module1 PKS Module 1 (Extender Unit) MalonylCoA->PKS_Module1 Extender Unit PKS_ModuleN PKS Module 'n' (Extender Unit) MalonylCoA->PKS_ModuleN Extender Unit Glycolysis->AcetylCoA PKS_Loading->PKS_Module1 Tailoring Enzymes PKS_Module1->PKS_ModuleN Tailoring Enzymes Release Release & Cyclization (TE) PKS_ModuleN->Release Tailoring Enzymes Pre_Strevertene Polyene Backbone Release->Pre_Strevertene Tailoring Enzymes StreverteneA Strevertene A Pre_Strevertene->StreverteneA Tailoring Enzymes caption Fig 1. Simplified Polyketide Biosynthetic Pathway.

Caption: Fig 1. Simplified Polyketide Biosynthetic Pathway.

Section 2: Bioreactor Troubleshooting Guide

This guide provides direct answers and protocols to address specific issues encountered during Strevertene A fermentation.

Q3: My culture reaches high cell density, but the final Strevertene A titer is very low or zero. What's wrong?

A3: This is a classic case of uncoupling growth from production, often caused by metabolic repression or suboptimal induction conditions.

Causality: High biomass indicates that your medium supports robust primary metabolism. However, the signals that trigger the switch to secondary metabolism (i.e., Strevertene A production) are either absent or being actively repressed. The two most common culprits are carbon catabolite repression and phosphate repression.

Troubleshooting Steps:

  • Analyze Carbon Source: Rapidly metabolized sugars like glucose can suppress secondary metabolite production.

    • Action: Replace or supplement glucose with a more slowly utilized carbon source. Good candidates for Streptomyces include starch, glycerol, mannitol, or vegetable oils[3][11][12]. Vegetable oils can also increase the availability of malonyl-CoA for polyketide synthesis[12].

    • Protocol: Design a media optimization experiment comparing different carbon sources while keeping other parameters constant.

  • Evaluate Phosphate Concentration: High levels of inorganic phosphate are strongly repressive to antibiotic biosynthesis in many Streptomyces species[13][14][15]. The production phase is often triggered by phosphate limitation[16][17].

    • Action: Reduce the initial concentration of phosphate (e.g., K₂HPO₄) in your production medium. A typical starting point is to test concentrations from 0.05 g/L to 0.5 g/L.

    • Mechanism: This repression is mediated by the PhoR-PhoP two-component regulatory system. Under phosphate-limiting conditions, this system is activated, leading to a cascade that upregulates the expression of secondary metabolite gene clusters[13][14][17].

  • Verify Physical Parameters: Ensure your bioreactor parameters are optimized for production, which may differ from optimal growth conditions.

    • Dissolved Oxygen (DO): This is one of the most critical parameters. Oxygen limitation is a common cause of poor yield.

      • Strategy: Implement a two-stage DO control strategy. Maintain a high DO level (e.g., 50-100% saturation) during the exponential growth phase to support the synthesis of biosynthetic enzymes. The DO level can be lower during the production phase, but should not drop to zero[18][19][20][21]. A 2-3 fold increase in final antibiotic yield has been observed with this approach[18][20][21].

    • pH: The optimal pH for production may be different from the optimal pH for growth.

      • Strategy: Monitor the pH profile of your baseline fermentation. If you observe a significant pH drop or rise coinciding with the expected production phase, implement pH control (typically between 6.5 and 7.5 for Streptomyces)[3][11].

Table 1: Recommended Starting Parameters for Media & Process Optimization

ParameterRecommended RangeRationale & Key Citation(s)
Carbon Source 20-40 g/L Starch, Mannitol, or GlycerolAvoids carbon catabolite repression common with glucose.[3][11]
Nitrogen Source 2-10 g/L Yeast Extract, Peptone, CaseinComplex nitrogen sources often support robust secondary metabolism.[3]
Phosphate (K₂HPO₄) 0.05-0.5 g/LLow phosphate concentration is a key trigger for secondary metabolism.[13][16]
Temperature 28-32 °CStandard optimal range for most Streptomyces species.[3][11]
pH Control 6.5 - 7.5Maintains enzymatic activity and nutrient uptake.[3][11]
Dissolved Oxygen >50% (Growth Phase), >20% (Production)Critical for biosynthesis; high DO in growth phase boosts enzyme synthesis.[4][18][19][20]

Q4: My fermentation yield is inconsistent from batch to batch. What are the likely sources of variability?

A4: Inconsistency often points to a lack of control over the inoculum or subtle variations in media preparation or sterilization.

Causality: The physiological state of the seed culture (inoculum) is paramount. A variable inoculum will lead to variable performance in the production bioreactor.

Troubleshooting Steps:

  • Standardize Inoculum Development:

    • Action: Implement a strict, multi-stage seed train protocol (e.g., from frozen vial to shake flask to seed fermenter).

    • Protocol:

      • Always start from a well-characterized, cryopreserved master cell bank.

      • Grow the seed culture in a standardized medium to a specific point in its growth phase (e.g., mid-to-late exponential phase), monitored by optical density or packed mycelial volume.

      • Use a consistent inoculum volume (e.g., 5-10% v/v) for the production bioreactor[11].

  • Check for Strain Stability: Repeated subculturing can lead to genetic mutations and loss of productivity.

    • Action: Periodically re-streak your culture from the master cell bank to ensure purity and morphology. For critical applications, confirm the presence of the Strevertene A biosynthetic gene cluster using PCR.

  • Review Media Preparation:

    • Action: Ensure all media components are fully dissolved before sterilization. Inconsistent dissolution can lead to concentration gradients. Be aware that autoclaving can cause reactions between components (e.g., Maillard reactions between sugars and amino acids) which can affect performance. Consider filter-sterilizing heat-labile components like glucose if it must be used.

Caption: Fig 2. Troubleshooting Decision Tree for Inconsistent Yield.

Section 3: Advanced Yield Enhancement Strategies

Once your process is stable and optimized, these strategies can push your titers to the next level.

Q5: How can I use precursor feeding to increase the yield of Strevertene A?

A5: Precursor feeding involves supplementing the fermentation with the direct building blocks of the target molecule, bypassing potential bottlenecks in primary metabolism[9][22].

Causality: The synthesis of the large Strevertene A molecule requires a massive flux of acetyl-CoA and malonyl-CoA. If the cell's natural production of these precursors is insufficient, they become the rate-limiting factor for polyketide production[5][23].

Strategies:

  • Feeding Primary Precursors:

    • Action: Supplement the culture with compounds that are easily converted into acetyl-CoA or malonyl-CoA.

    • Examples: Acetate, propionate, or glycerol can boost the intracellular pool of these precursors. Recent studies have shown that harnessing the degradation of intracellular triacylglycerols (TAGs), which break down into acetyl-CoA, can dramatically improve polyketide titers[5][6]. Adding vegetable oil to the medium can serve a similar purpose[12].

    • Implementation: This is typically done using a fed-batch strategy, where a concentrated feed solution is added after the main growth phase to sustain production.

  • Metabolic Engineering for Precursor Supply:

    • Action: This advanced approach involves genetically modifying the production strain to overproduce key precursors.

    • Example: Overexpressing the gene for Acetyl-CoA Carboxylase (ACC), the enzyme that converts acetyl-CoA to malonyl-CoA, is a common and effective strategy to increase the supply of extender units for polyketide synthesis[23].

    • Tools: Modern genetic tools like CRISPR/Cas9 have made these targeted modifications more efficient and accessible for Streptomyces[24].

Section 4: Standard Operating Protocols

Protocol 1: Baseline Batch Fermentation in a 5L Bioreactor

This protocol provides a starting point for establishing a reproducible baseline process.

  • Inoculum Preparation:

    • Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a frozen vial of S. psammoticus.

    • Incubate at 30°C, 220 rpm for 48-72 hours until the culture is in the late exponential phase.

  • Bioreactor Preparation:

    • Prepare 3.5 L of production medium (see Table 1 for a starting recipe) in a 5L bioreactor vessel.

    • Calibrate pH and DO probes before sterilization.

    • Sterilize the bioreactor via autoclave or in-situ sterilization according to manufacturer instructions.

  • Inoculation and Fermentation:

    • Aseptically transfer a 5% (v/v) inoculum from the seed culture into the bioreactor (175 mL for a 3.5 L working volume).

    • Set initial fermentation parameters:

      • Temperature: 30°C

      • Agitation: Start at 200 rpm

      • Aeration: Start at 0.5 vvm (volume of air per volume of medium per minute)

    • Control DO at >50% saturation by creating a cascade that increases agitation first, then supplements with oxygen if necessary.

    • Control pH at 7.0 using sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH).

  • Sampling and Analysis:

    • Take samples aseptically every 12-24 hours.

    • For each sample, measure:

      • Biomass (Dry Cell Weight or Packed Mycelial Volume).

      • Substrate consumption (e.g., glucose or ammonia concentration).

      • Strevertene A titer (via HPLC or LC-MS).

Section 5: References
  • Yegneswaran, P. K., Gray, M. R., & Thompson, B. G. (1991). Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations. Biotechnology and Bioengineering. [Link]

  • Martins, R. A., Guimarães, L. M., Pamboukian, C. R., Tonso, A., Facciotti, M. C. R., & Schmidell, W. (2004). The effect of dissolved oxygen concentration control on cell growth and antibiotic retamycin production in Streptomyces olindensis So20 fermentations. Brazilian Journal of Chemical Engineering. [Link]

  • Rollins, M. J., Jensen, S. E., & Westlake, D. W. S. (1988). Effect of aeration on antibiotic production by Streptomyces clavuligerus. Journal of Industrial Microbiology. [Link]

  • Chen, Y., Smanski, M. J., & Shen, B. (2010). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied Microbiology and Biotechnology. [Link]

  • Martins, R. A., et al. (2004). THE EFFECT OF DISSOLVED OXYGEN CONCENTRATION CONTROL ON CELL GROWTH AND ANTIBIOTIC RETAMYCIN PRODUCTION IN Streptomyces olindens. SciELO. [Link]

  • Ko, Y., et al. (2021). CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces. Frontiers in Bioengineering and Biotechnology. [Link]

  • Flinspach, K., et al. (2014). Tools for metabolic engineering in Streptomyces. Critical Reviews in Biotechnology. [Link]

  • Thakur, D., et al. (2013). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Scientific Research Publishing. [Link]

  • Kim, M., et al. (2018). Toward Systems Metabolic Engineering of Streptomycetes for Secondary Metabolites Production. Biotechnology Journal. [Link]

  • Martins, R. A., et al. (2004). The effect of dissolved oxygen concentration control on cell growth and antibiotic retamycin production in Streptomyces olindensis So20 fermentations. Scite.ai. [Link]

  • Robertsen, H. L., et al. (2017). Towards systems metabolic engineering of streptomycetes for secondary metabolites production. DTU Research Database. [Link]

  • Yun, T. Y., et al. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. PLoS ONE. [Link]

  • Gräfe, U., et al. (1985). [Metabolism of phosphate-limited Streptomyces cultures. III. The ambivalent effect of phosphates in nourseothricin-producing cultures of Streptomyces noursei JA 3890b]. PubMed. [Link]

  • Krysenko, S. (2023). Discovery and Optimization of Streptomyces Secondary Metabolite Production. Encyclopedia MDPI. [Link]

  • Martín, J. F. (2004). Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story. Journal of Bacteriology. [Link]

  • Wang, W., et al. (2020). Harnessing the intracellular triacylglycerols for titer improvement of polyketides in Streptomyces. Nature Biotechnology. [Link]

  • Rodríguez-García, A., et al. (2024). Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp. MDPI. [Link]

  • Ellaiah, P., et al. (2011). Optimization of culture conditions of Streptomyces rochei (MTCC 10109) for the production of antimicrobial metabolites. SciSpace. [Link]

  • Krysenko, S. (2023). Discovery and Optimization of Streptomyces Secondary Metabolite Production. MDPI. [Link]

  • Costas-Mora, I., et al. (2025). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv. [Link]

  • Fang, L., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers. [Link]

  • van Wezel, G. P., et al. (1998). Effects of phosphate limitation on agarase production by Streptomyces lividans TK21. FEMS Microbiology Letters. [Link]

  • Zhang, W., & Li, S. (2020). Boosting polyketides production in cell factories: Shared target-pathway for pharmaceutical... Synthetic and Systems Biotechnology. [Link]

  • Barreiro, C., & Martínez-Castro, M. (2021). Regulation of the phosphate metabolism in Streptomyces genus: impact on the secondary metabolites. ResearchGate. [Link]

  • Santos, C. N. S., et al. (2011). Engineering Microbes for Plant Polyketide Biosynthesis. PMC. [Link]

  • Chen, D., et al. (2012). Improvement of FK506 Production in Streptomyces tsukubaensis by Genetic Enhancement of the Supply of Unusual Polyketide Extender Units via Utilization of Two Distinct Site-Specific Recombination Systems. Applied and Environmental Microbiology. [Link]

  • Costas-Mora, I., et al. (2025). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv. [Link]

  • Murugan, T., & Al-Sohaibani, S. (2024). A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. ScienceDirect. [Link]

  • Novotná, J., et al. (2022). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. International Journal of Molecular Sciences. [Link]

  • Novotná, J., et al. (2022). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. PubMed. [Link]

  • Liau, A., & Jacob, A. G. (2018). Chapter 11: Precursor-directed Biosynthesis and Semi-synthesis of Natural Products. Royal Society of Chemistry. [Link]

  • Shakeel, M., et al. (2024). Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. Frontiers. [Link]

  • Kim, J. C., et al. (2011). Disease control effect of strevertenes produced by Streptomyces psammoticus against tomato fusarium wilt. Journal of Agricultural and Food Chemistry. [Link]

  • Yun, T. Y., et al. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1–14 from cassava rhizosphere. PLOS ONE. [Link]

  • Hagen, A., & Poust, S. (2014). Steps towards the synthetic biology of polyketide biosynthesis. FEMS Microbiology Letters. [Link]

  • Lee, N., et al. (2021). Biosynthesis of Polyketides in Streptomyces. MDPI. [Link]

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Technical Support Center: Troubleshooting Low Recovery of Strevertene A in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting solid-phase extraction (SPE) of Strevertene A. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected recovery rates for this valuable polyene macrolide. As a complex natural product, Strevertene A presents unique challenges during purification. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common oversights to more complex methodological refinements.

Understanding Strevertene A: Key Properties for SPE

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of Strevertene A (C₃₁H₄₈O₁₀) that influence its behavior during SPE.[1] Strevertene A is a macrolide with a large, predominantly non-polar carbon backbone, but it also features multiple hydroxyl (-OH) and a carboxylic acid (-COOH) group, imparting it with significant polar characteristics.[1][2][3] This amphipathic nature is central to designing an effective SPE strategy.

PropertyImplication for SPE
High Molecular Weight Can lead to slower diffusion and require longer equilibration times.
Multiple Hydroxyl Groups Potential for strong polar interactions (hydrogen bonding) with the sorbent.[4]
Carboxylic Acid Group Ionizable functional group; its charge state is pH-dependent and critical for retention and elution in ion-exchange SPE.[5][6][7]
Polyene Structure Susceptible to degradation from light and heat.[8]
Amphipathic Nature Can exhibit both non-polar (hydrophobic) and polar/ionic interactions, making sorbent and solvent selection a balancing act.

Frequently Asked Questions & Troubleshooting Guide

Low recovery is the most common issue encountered during SPE.[9][10] The following sections are structured to help you systematically identify the root cause of low Strevertene A recovery in your workflow.

Q1: I'm seeing very low or no recovery of Strevertene A. Where do I start?

A1: Start by performing a mass balance analysis to determine where the analyte is being lost. This is the most critical first step in troubleshooting.[10][11] Instead of a single final fraction, collect and analyze the eluate from each step of the SPE process.

Experimental Protocol: Analyte Tracking

  • Prepare a Standard: Create a known concentration of Strevertene A standard in a clean solvent (e.g., methanol).

  • Process Step-by-Step:

    • Load: Load the standard onto the conditioned and equilibrated SPE cartridge. Collect the flow-through.

    • Wash 1: Apply your first wash solvent. Collect this fraction.

    • Wash 2 (if applicable): Apply your second wash solvent. Collect this fraction.

    • Elute: Apply your elution solvent. Collect this fraction.

  • Analyze Fractions: Quantify the amount of Strevertene A in each collected fraction using your analytical method (e.g., LC-MS).

Interpreting the Results:

Analyte Found In:Likely CauseNext Steps
Load Flow-Through Inadequate retention.See Q2 (Sorbent Selection), Q3 (Sample pH), and Q4 (Flow Rate).
Wash Fraction(s) Premature elution. The wash solvent is too strong.See Q5 (Wash Solvent Optimization).
Not Detected in Any Fraction Strong, irreversible binding to the sorbent or degradation.See Q6 (Elution Solvent Optimization) and Q8 (Analyte Stability).
Primarily in Elution Fraction, but Low Overall Recovery Incomplete elution or loss during post-elution steps (e.g., evaporation).See Q6 (Elution Solvent Optimization) and Q7 (Post-Elution Handling).
Q2: My Strevertene A is in the loading flow-through. Is my sorbent choice incorrect?

A2: It's highly likely. The choice of sorbent is determined by the analyte's functional groups and polarity. [4][5] Given Strevertene A's amphipathic nature, a mismatch between its properties and the sorbent's retention mechanism is a common cause of poor retention.

  • For Reversed-Phase (RP) SPE (e.g., C18, C8, Polymeric): This is often the starting point for moderately polar to non-polar compounds from aqueous matrices.[5][12][13] Retention is based on hydrophobic interactions. If your sample is loaded in a solvent with high organic content, Strevertene A will not be retained and will elute with the loading solvent.

  • For Normal-Phase (NP) SPE (e.g., Silica, Diol): This is used for polar analytes in non-polar solvents.[4] If your sample containing Strevertene A is in an aqueous or polar solvent, it will have little to no retention on a normal-phase sorbent.

  • For Ion-Exchange SPE (e.g., SAX, WAX, SCX, WCX): This method relies on electrostatic interactions.[14] Retention is highly dependent on the pH of the sample and the pKa of Strevertene A's carboxylic acid group.

Troubleshooting Sorbent Selection:

  • Review Your Current Method:

    • If using Reversed-Phase: Ensure your sample is in a predominantly aqueous solution before loading. High organic content in the sample will prevent retention.

    • If using Normal-Phase: Your sample must be dissolved in a non-polar solvent like hexane or dichloromethane for retention to occur.[13]

    • If using Ion-Exchange: Check your sample pH (see Q3).

  • Consider a Different Sorbent:

    • A polymeric reversed-phase sorbent might offer better retention for Strevertene A than traditional silica-based C18, especially if there are secondary polar interactions at play.

    • A mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics could be ideal for capturing both the hydrophobic backbone and the ionizable carboxylic acid group of Strevertene A.

Q3: I'm using an ion-exchange sorbent, but retention is still poor. How important is pH?

A3: For ionizable compounds like Strevertene A, pH is arguably the most critical parameter. [6][7][15][16] To achieve retention on an anion-exchange sorbent (either weak or strong), the carboxylic acid group on Strevertene A must be deprotonated (negatively charged). Conversely, to enhance retention on a reversed-phase sorbent, the carboxylic acid should be protonated (neutral) to maximize hydrophobicity.

General Rule for pH Adjustment:

  • For Anion-Exchange (SAX, WAX): Adjust the sample pH to be at least 2 units above the pKa of the carboxylic acid group. This ensures it is fully ionized.[7][16]

  • For Reversed-Phase: Adjust the sample pH to be at least 2 units below the pKa of the carboxylic acid group.[6][7] This neutralizes the charge, making the molecule more hydrophobic and enhancing its retention on the non-polar sorbent.

Experimental Protocol: pH Optimization

  • Determine pKa: Find the pKa of Strevertene A's carboxylic acid group from literature or predictive software.

  • Prepare Samples: Prepare several aliquots of your sample and adjust the pH of each to a different value around the pKa (e.g., pKa-3, pKa-2, pKa-1, pKa, pKa+1, pKa+2, pKa+3).

  • Perform SPE: Run each pH-adjusted sample through your SPE protocol.

  • Analyze Recovery: Determine the recovery for each pH condition to find the optimal value for retention.

Q4: Could the speed at which I load my sample affect recovery?

A4: Absolutely. A high flow rate during sample loading can lead to "breakthrough," where the analyte doesn't have sufficient time to interact with the sorbent. [9][15] This is especially true for large molecules like Strevertene A.

Troubleshooting Flow Rate:

  • Recommended Flow Rate: Aim for a slow, consistent flow rate, typically around 1 mL/min.[6] A good visual cue is a dropwise flow of approximately one drop per second.

  • Method: Use a vacuum manifold with a flow control valve or a positive pressure manifold for precise control. Avoid using a strong, uncontrolled vacuum.

  • Test: If you suspect flow rate is an issue, re-run the extraction at a significantly slower rate and compare the recovery to your original method.

Q5: My analyte is being lost during the wash step. What should I do?

A5: This indicates your wash solvent is too strong and is prematurely eluting Strevertene A along with the interferences. The goal of the wash step is to remove matrix components that are less strongly retained than your analyte.[17][18]

Troubleshooting the Wash Solvent:

  • For Reversed-Phase: The wash solvent is typically a mixture of water and an organic solvent (e.g., methanol, acetonitrile). If you're losing Strevertene A, decrease the percentage of the organic solvent in your wash step.[9][18]

  • For Ion-Exchange: The wash solvent's strength is determined by its pH and ionic strength. Ensure the pH of the wash solvent is maintained at a level that keeps Strevertene A charged and bound to the sorbent.

Experimental Protocol: Wash Solvent Optimization

  • Load Sample: Load your sample onto several conditioned SPE cartridges.

  • Test Different Washes: On separate cartridges, apply a series of wash solutions with incrementally increasing elution strength. For a reversed-phase sorbent, this would be increasing percentages of organic solvent (e.g., 5% MeOH, 10% MeOH, 20% MeOH, etc.).[18][19]

  • Collect and Analyze: Collect each wash fraction and analyze for Strevertene A.

  • Determine Threshold: Identify the highest elution strength you can use in the wash step without eluting your analyte. This will provide the cleanest possible extract while maximizing recovery.[18]

Q6: I've confirmed my analyte is retained on the cartridge, but I can't elute it. How can I improve elution?

A6: This is a common problem indicating that the elution solvent is not strong enough to disrupt the interactions between Strevertene A and the sorbent. [9][11][20]

Troubleshooting Elution:

  • For Reversed-Phase: Increase the strength of your elution solvent by increasing the percentage of the organic component (e.g., from 80% methanol to 95% or 100% methanol). Acetonitrile is a slightly stronger elution solvent than methanol and can be tried as an alternative.[21]

  • For Ion-Exchange: Elution is achieved by neutralizing the charge on either the sorbent or Strevertene A. Adjust the pH of the elution solvent to be at least 2 units below the pKa of the carboxylic acid. This protonates the analyte, disrupts the ionic bond, and allows it to be eluted.[9][21]

  • Use a Stronger Solvent: Consider adding a small percentage of a stronger, miscible solvent like isopropanol to your elution solvent.

  • Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte.[8][9] Try eluting with multiple, smaller aliquots of solvent (e.g., 2 x 1 mL instead of 1 x 2 mL). Allow each aliquot to soak in the sorbent bed for a minute before applying pressure or vacuum; this "soak" step can significantly improve recovery.[4]

dot

Elution_Troubleshooting cluster_rp Reversed-Phase cluster_ix Ion-Exchange cluster_general General Strategies start Analyte Retained, But Low Elution Recovery rp_strength Increase % Organic in Eluent (e.g., MeOH, ACN) start->rp_strength If RP ix_ph Adjust Eluent pH to Neutralize Analyte Charge (pH < pKa - 2) start->ix_ph If IX rp_solvent Switch to Stronger Solvent (e.g., MeOH -> ACN or IPA) rp_strength->rp_solvent volume Increase Elution Volume (Use multiple aliquots) rp_solvent->volume ix_salt Add Competing Ions (Volatile Salt Buffer) ix_ph->ix_salt ix_salt->volume soak Incorporate a 'Soak Step' (Allow solvent to sit on sorbent) volume->soak

Caption: Troubleshooting workflow for poor elution.

Q7: My recovery is inconsistent between samples. What causes poor reproducibility?

A7: Poor reproducibility is often traced back to inconsistencies in the SPE procedure or matrix effects. [10][20]

Common Causes of Irreproducibility:

  • Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be inconsistent.[9][11] Always ensure the sorbent remains wetted.

  • Inconsistent Flow Rates: Manually processing samples can lead to variations in flow rates between cartridges.[22] Using an automated system or taking great care to control vacuum/pressure is key.

  • Matrix Effects: Components in your sample matrix (e.g., salts, proteins, lipids) can interfere with the retention and elution of Strevertene A.[15][23][24] This can vary from sample to sample. If your sample matrix is complex, consider a more rigorous sample pre-treatment step (like protein precipitation or liquid-liquid extraction) before SPE.[20][25]

  • Variable Sample Loading: Ensure the volume and concentration of the sample loaded onto the cartridge are consistent. Overloading the cartridge can lead to breakthrough and variable recovery.[15] The total amount of analyte and interferences should not exceed the cartridge's capacity, which is generally about 5% of the sorbent mass.[26]

dot

SPE_Workflow cluster_critical_points Critical Points for Reproducibility Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load p1 Do Not Let Dry! Equilibrate->p1 Wash 4. Wash (Remove Interferences) Load->Wash p2 Slow, Consistent Flow Rate Load->p2 Elute 5. Elute (Collect Analyte) Wash->Elute p3 Wash Strength is Key Wash->p3 p4 Ensure Complete Elution Elute->p4

Caption: Standard SPE workflow with critical control points.

Q8: Could my Strevertene A be degrading during the process?

A8: Yes, the stability of the analyte is a factor that should not be overlooked, especially for complex molecules like Strevertene A. [8][20] The polyene structure is susceptible to degradation by light, heat, and extreme pH conditions.

Troubleshooting Analyte Stability:

  • Protect from Light: Perform extraction steps in a location with minimal light exposure or use amber-colored collection tubes.

  • Avoid High Temperatures: If your protocol involves an evaporation step, use a gentle stream of nitrogen at a controlled temperature. Avoid aggressive heating.[8]

  • pH Stability: Check for literature on the pH stability of Strevertene A. Prolonged exposure to highly acidic or basic conditions could potentially cause degradation.

  • Fresh Standards: Always use freshly prepared standards for your analysis, as degradation can occur during storage.[6]

References

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]

  • LCGC International. (2020, November 12). Three Common SPE Problems. LCGC International. [Link]

  • ALWSCI. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. ALWSCI. [Link]

  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. GL Sciences. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. ALWSCI. [Link]

  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Element Lab Solutions. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. [Link]

  • Nzekoue, F. M., et al. (2020). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Polymers, 12(11), 2493. [Link]

  • Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. Phenomenex. [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Interchim. [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI. [Link]

  • Phenomenex. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem?. Phenomenex. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effects in ESI-MS and ESI-MS/MS. Journal of Chromatography A, 1058(1-2), 61-66. [Link]

  • Waters Corporation. (n.d.). Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. Waters Corporation. [Link]

  • De Kesel, P. M., et al. (2013). An optimized and validated SPE-LC–MS/MS method for the determination of caffeine and paraxanthine in hair. Analytical and Bioanalytical Chemistry, 405(2-3), 907-914. [Link]

  • News-Medical.Net. (2021, May 16). Solid Phase Extraction: Top 10 Tips. News-Medical.Net. [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • LCGC International. (2020, November 12). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC International. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). Strevertene A. PubChem. [Link]

  • Hawach. (2023, July 31). Basic Principles and Optimization of SPE Cartridge. Hawach. [Link]

  • Li, W., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 48(4), 332-345. [Link]

  • MDPI. (2023, January 11). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. MDPI. [Link]

  • Spectroscopy Online. (2020, November 16). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. [Link]

  • ResearchGate. (2025, October 13). (PDF) Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. ResearchGate. [Link]

  • Academia.edu. (n.d.). (PDF) Protocol for solid-phase microextraction method development. Academia.edu. [Link]

  • Berova, N., et al. (2000). Absolute stereochemistry of the strevertenes. Chirality, 12(1), 43-51. [Link]

  • PubMed. (2000, January 15). Absolute stereochemistry of the strevertenes. PubMed. [Link]

  • Jian, C., et al. (2020). Essential role of structure, architecture, and intermolecular interactions of asphaltene molecules on properties (self-association and surface activity). Energy & Fuels, 34(11), 13463-13475. [Link]

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Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) Analysis of Strevertene A Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polyene Renaissance

Strevertene A (C₃₁H₄₈O₁₀) is a pentaene macrolide antibiotic isolated from Streptomyces psammoticus and Streptoverticillium species. While historically overshadowed by heptaenes like Amphotericin B, Strevertene A has re-emerged as a scaffold of interest due to its potent activity against phytopathogens (e.g., Fusarium oxysporum, Alternaria mali) and its distinct toxicity profile compared to larger polyenes.

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) of Strevertene A and its analogs (specifically Strevertene B and G). It objectively compares their antifungal efficacy against mammalian cytotoxicity—the critical bottleneck in polyene drug development.

Structural Deconstruction & SAR Logic

The Strevertene scaffold consists of a large macrolactone ring containing a conjugated pentaene system and a hydrophilic polyol region. The SAR is governed by the delicate balance between the lipophilic "tail" (polyene) and the hydrophilic "head" (polyol/carboxyl).

The Pharmacophore Map

The biological activity of Strevertene analogs hinges on three specific structural domains. Modifications in these zones dictate the Sterol Selectivity Index (Ergosterol vs. Cholesterol binding).

Zone A: The Pentaene Chromophore (C17–C25)
  • Structural Feature: A system of five conjugated double bonds.

  • Function: Acts as the hydrophobic "wedge" that inserts into the fungal cell membrane.

  • SAR Insight: The length of this conjugation correlates with antifungal potency and mammalian toxicity. Pentaenes (Strevertene) are generally less hemolytic than heptaenes (Amphotericin B) but require higher MICs. Disruption of this conjugation abolishes activity.

Zone B: The Polyol Region & Lactone Ring
  • Structural Feature: A specific arrangement of hydroxyl groups (C4, C6, C8, C12, C14, C16) and the closure of the macrocyclic ring.

  • Function: Forms the hydrophilic channel pore once inserted into the membrane, allowing ion leakage (K+ efflux).

  • SAR Insight: The stereochemistry of the hydroxyl groups is rigid. Inversion of chirality at these centers typically results in a loss of the "barrel-stave" pore-forming capability.

Zone C: The Side Chain Variations (C3, C27, C28)
  • Structural Feature: Methyl substitution patterns.

  • Differentiation:

    • Strevertene A: Trimethylated (C3, C27, C28).[1]

    • Strevertene B: Demethylated congener (variation often at C28 or C3 depending on strain biosynthesis).

    • Strevertene G: Stereochemical or minor oxidation variant.

  • SAR Insight: Methyl groups increase lipophilicity, enhancing membrane insertion rates. However, excessive steric bulk at C3 can interfere with the head-group interaction with the phospholipid bilayer surface.

Visualization: Strevertene SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications and their biological consequences.

SAR_Analysis Scaffold Strevertene Scaffold (Pentaene Macrolide) Region_Polyene Region 1: Pentaene Chain (Hydrophobic Wedge) Scaffold->Region_Polyene Region_Polyol Region 2: Polyol/Lactone (Hydrophilic Channel) Scaffold->Region_Polyol Region_SideChain Region 3: Methyl Substituents (C3, C27, C28) Scaffold->Region_SideChain Effect_Potency Primary Driver of Antifungal Potency Region_Polyene->Effect_Potency Ergosterol Binding Effect_Toxicity Primary Driver of Hemolytic Toxicity Region_Polyene->Effect_Toxicity Conjugation Length Effect_Solubility Modulates Solubility & Membrane Insertion Region_Polyol->Effect_Solubility Hydroxyl Count Region_SideChain->Effect_Solubility Methylation Outcome_A Strevertene A (Balanced Profile) Region_SideChain->Outcome_A Outcome_B Strevertene B (Altered Lipophilicity) Region_SideChain->Outcome_B

Figure 1: Structural dissection of Strevertene showing the functional impact of its three primary pharmacophoric regions.

Comparative Performance Analysis

The following data consolidates experimental findings comparing Strevertene A against its analog Strevertene B and the clinical standard, Nystatin (a tetraene/diene) and Amphotericin B (heptaene).

Efficacy vs. Toxicity Profile
CompoundClassTarget Organism (MIC µg/mL)Hemolysis (HC₅₀ µg/mL)*Selectivity Ratio**
Strevertene A PentaeneFusarium oxysporum (1.0 - 4.0)~15.0Moderate
Strevertene B PentaeneFusarium oxysporum (2.0 - 8.0)>20.0High
Nystatin TetraeneCandida albicans (1.0 - 4.0)~10.0Low
Amphotericin B HeptaeneCandida albicans (0.1 - 0.5)< 5.0Very Low (Toxic)

HC₅₀: Concentration required to lyse 50% of red blood cells (RBCs). Higher is safer. Selectivity Ratio: HC₅₀ / MIC. A higher ratio indicates a wider therapeutic window.

Key Insight: Strevertene A demonstrates a superior safety profile compared to Amphotericin B, though it is less potent on a molar basis. Strevertene B (often the demethylated congener) frequently shows slightly lower potency but improved water solubility and reduced hemolysis, making it a candidate for lead optimization in agricultural fungicides where environmental toxicity is a concern.

Validated Experimental Protocols

To replicate the SAR data provided above, the following self-validating protocols must be used. These protocols include mandatory positive and negative controls to ensure data integrity.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Objective: Quantify the antifungal potency of Strevertene analogs.

  • Preparation: Dissolve Strevertene A/B in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare Fusarium oxysporum or Candida spore suspension adjusted to

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well microtiter plates.

    • Add serial dilutions of Strevertene analogs (Range: 64 µg/mL to 0.125 µg/mL).

    • Control A (Negative): Media + Solvent (DMSO) only.

    • Control B (Positive): Amphotericin B (Reference Standard).

  • Incubation: 48 hours at 35°C (for Candida) or 72 hours at 25°C (for filamentous fungi).

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth.

Protocol 2: Red Blood Cell Hemolysis Assay (Toxicity Screen)

Objective: Assess the membrane selectivity (Cholesterol vs. Ergosterol).

  • Blood Source: Fresh sheep or human erythrocytes, washed 3x with PBS (pH 7.4).

  • Suspension: Resuspend RBCs to a 2% (v/v) concentration in PBS.

  • Exposure:

    • Mix 100 µL RBC suspension with 100 µL of Strevertene analog at varying concentrations (1–100 µg/mL).

    • Lysis Control (100%): 1% Triton X-100.

    • Baseline Control (0%): PBS vehicle.

  • Incubation: 1 hour at 37°C with gentle shaking.

  • Quantification:

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer supernatant to a fresh plate.

    • Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    

Mechanism of Action (MOA) Workflow

Understanding the MOA is vital for interpreting SAR data. Strevertene analogs do not inhibit enzymes; they act as "molecular drills."

MOA_Mechanism Step1 Step 1: Membrane Partitioning (Driven by Hydrophobic Tail) Step2 Step 2: Ergosterol Binding (Specific Recognition) Step1->Step2 Selectivity Filter Step3 Step 3: Oligomerization (Formation of Pore Complex) Step2->Step3 Threshold Conc. Step4 Step 4: Ion Leakage (K+) (Cell Death) Step3->Step4 Lysis

Figure 2: Sequential mechanism of action for Strevertene A. Step 2 is the critical differentiator between fungal toxicity (Ergosterol) and mammalian toxicity (Cholesterol).

References

  • Schlingmann, G., et al. (1999).[2] "Strevertenes, antifungal pentaene macrolides produced by Streptoverticillium LL-30F848."[2] Tetrahedron, 55(20), 5977-5990.

  • Kim, J., et al. (2011).[2] "Disease Control Effect of Strevertenes Produced by Streptomyces psammoticus against Tomato Fusarium Wilt." Journal of Agricultural and Food Chemistry, 59(5), 1893–1898.

  • Guo, J., et al. (2000).[2] "Absolute stereochemistry of the strevertenes." Chirality, 12(1), 43-51.

  • Hammond, S.M., et al. (1976).[3] "Mode of action of the polyene antibiotic candicidin: Binding factors in the wall of Candida albicans."[3] Antimicrobial Agents and Chemotherapy, 9(4), 561–568.[3]

  • Caffrey, P., et al. (2001). "Biosynthetic engineering of polyene macrolides towards generation of improved antifungal and antiparasitic agents." Current Topics in Medicinal Chemistry, 1(5), 405-425.

Sources

A Researcher's Guide to Validating Strevertene A Target Binding Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Natural Product Target Identification

Natural products have long been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity. Strevertene A, a marine-derived polyketide, has garnered interest for its potent cytotoxic effects against various cancer cell lines. Early mechanistic studies suggest its involvement in inducing apoptosis and disrupting cellular signaling pathways. However, a significant hurdle in advancing compounds like Strevertene A from a promising hit to a viable drug candidate is the definitive identification and validation of its molecular target. Without knowing which protein(s) a compound binds to, optimizing its efficacy and safety profile is a process fraught with uncertainty.

This guide provides a comprehensive framework for validating the binding of Strevertene A to its putative protein target using Surface Plasmon Resonance (SPR). As a senior application scientist, my goal is not merely to provide a protocol but to instill a deeper understanding of the experimental choices and data interpretation, ensuring the generation of robust and reliable results. We will explore the principles of SPR, detail a rigorous experimental workflow, and objectively compare this technology against other common validation methods.

Surface Plasmon Resonance (SPR): A Real-Time Window into Molecular Interactions

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. The core principle lies in the detection of changes in the refractive index at the surface of a gold-coated sensor chip.

In a typical SPR experiment for validating a small molecule-protein interaction, the workflow is as follows:

  • Immobilization : The larger binding partner, typically the purified putative protein target, is immobilized onto the sensor chip surface. This protein is referred to as the "ligand."

  • Injection : A solution containing the small molecule of interest, Strevertene A (referred to as the "analyte"), is flowed over the sensor surface.

  • Binding & Dissociation : As Strevertene A binds to the immobilized protein target, the accumulation of mass at the surface causes a change in the refractive index. This change is detected and plotted on a sensorgram as an increase in Response Units (RU). When the injection of Strevertene A is stopped and replaced with a buffer flow, the bound analyte dissociates, leading to a decrease in RU.

  • Kinetic Analysis : By analyzing the shape of the association and dissociation curves at various analyte concentrations, one can derive crucial kinetic and affinity parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a key measure of binding affinity, with lower values indicating a stronger interaction.

This ability to provide real-time kinetic data is a primary advantage of SPR, offering deeper insights into the binding mechanism beyond a simple "yes" or "no" answer.

Below is a diagram illustrating the fundamental workflow of an SPR experiment for target validation.

SPR_Workflow cluster_prep Preparation cluster_spr SPR System cluster_analysis Data Analysis P Purified Protein (Putative Target) Immob Immobilize Protein (Ligand) P->Immob Covalent Coupling S Strevertene A (Analyte) Inject Inject Strevertene A (Analyte) S->Inject Chip Sensor Chip Immob->Chip Detect Detect RU Change (Real-time Binding) Inject->Detect Flow over chip Regen Regeneration Detect->Regen Dissociate & Wash Sensorgram Generate Sensorgram Detect->Sensorgram Regen->Inject Next cycle Kinetics Calculate ka, kd, KD (Binding Kinetics & Affinity) Sensorgram->Kinetics Fit to model Validation Target Validated Kinetics->Validation

Caption: High-level workflow for Strevertene A target validation using SPR.

Experimental Protocol: Validating Strevertene A Binding to a Putative Kinase Target

For this guide, let's assume a putative kinase, "Kinase-X," has been identified as a potential target of Strevertene A through preliminary screening methods. The following protocol outlines the steps to validate this interaction using SPR.

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of Strevertene A for Kinase-X.

Materials:

  • SPR Instrument (e.g., Biacore, Carterra, or similar)

  • Sensor Chip: CM5 (carboxymethylated dextran) is a standard choice for amine coupling.

  • Amine Coupling Kit: Containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 (or a pH optimized for the specific protein).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The inclusion of a small percentage (e.g., 1-5%) of DMSO may be necessary to ensure Strevertene A solubility, but the concentration must be kept consistent across all solutions.

  • Analyte: Strevertene A, dissolved in running buffer to create a dilution series (e.g., 100 µM down to 0.1 µM).

  • Ligand: High-purity (>95%) recombinant Kinase-X.

Methodology:

Step 1: Sensor Chip Preparation and Ligand Immobilization

  • System Priming : Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Activation : Inject a 1:1 mixture of EDC/NHS over the desired flow cell(s) for 7 minutes to activate the carboxymethylated dextran surface, creating reactive NHS esters.

  • Ligand Immobilization : Inject a solution of Kinase-X (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups. Aim for an immobilization level of 5,000 - 10,000 RU. A lower immobilization density can help minimize mass transport limitations, which can be a concern for small molecule analytes.

  • Deactivation : Inject ethanolamine-HCl for 7 minutes to deactivate any remaining NHS esters and block non-specific binding sites.

  • Reference Surface : It is critical to prepare a reference flow cell. This can be an activated and deactivated surface without any protein, which serves to subtract bulk refractive index changes and non-specific binding from the signal.

Step 2: Analyte Binding Analysis

  • Equilibration : Flow running buffer over all flow cells until a stable baseline is achieved.

  • Concentration Series Injection : Perform a series of injections of Strevertene A over both the Kinase-X (active) and reference flow cells. Start with the lowest concentration and move to the highest. A typical injection protocol includes:

    • Association Phase : 120-180 seconds of analyte injection.

    • Dissociation Phase : 300-600 seconds of running buffer flow to monitor the dissociation of the complex.

  • Zero-Concentration Cycle : Include several buffer-only injections (blank cycles) throughout the run for double referencing, which helps correct for any baseline drift.

  • Regeneration (if necessary) : If the analyte does not fully dissociate, a gentle regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to return the surface to baseline. This step must be carefully optimized to ensure it does not denature the immobilized ligand.

Step 3: Data Processing and Interpretation

  • Reference Subtraction : Subtract the signal from the reference flow cell from the active flow cell signal for each injection.

  • Blank Subtraction : Further correct the data by subtracting the average of the blank (buffer-only) injections. This process, known as double referencing, is crucial for high-quality small molecule kinetic data.

  • Kinetic Modeling : Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, a Langmuir binding model is appropriate. The fitting process will yield the ka, kd, and KD values.

  • Steady-State Analysis : As an alternative or a quality control check, the response at equilibrium for each concentration can be plotted against the concentration. Fitting this curve to a steady-state affinity model will also provide a KD value, which should be consistent with the value obtained from the kinetic fit.

Comparative Analysis: Choosing the Right Tool for the Job

While SPR is a powerful tool, it is not the only method for validating target engagement. The choice of technology depends on the specific research question, the nature of the interacting molecules, and available resources. A multi-pronged approach using orthogonal methods is often the most rigorous way to confirm a target.

Tech_Comparison Start Need to Validate Strevertene A Target Binding Q1 Is real-time kinetic data (ka, kd) required? Start->Q1 Q2 Is thermodynamic data (ΔH, ΔS) needed? Q1->Q2 No SPR Use Surface Plasmon Resonance (SPR) Q1->SPR Yes Q3 Need to confirm binding in a cellular context? Q2->Q3 No ITC Use Isothermal Titration Calorimetry (ITC) Q2->ITC Yes Q4 Is it a very weak interaction (mM range)? Q3->Q4 No CETSA Use Cellular Thermal Shift Assay (CETSA) Q3->CETSA Yes Q4->SPR No NMR Use NMR Spectroscopy Q4->NMR Yes

A Comparative Analysis of Strevertene A Cytotoxicity in Non-Small Cell Lung Carcinoma

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells is paramount. Strevertene A, a polyene macrolide antibiotic, has demonstrated antifungal properties, and preliminary studies have suggested its potential as a cytotoxic agent. This guide provides a comprehensive benchmark of Strevertene A's cytotoxic effects against the A549 non-small cell lung carcinoma cell line, in comparison to well-established inhibitors with distinct mechanisms of action: Etoposide, Staurosporine, and Vincristine.

Introduction: The Therapeutic Potential of Strevertene A

Strevertene A is a macrolide produced by Streptomyces species.[1][2] As a member of the polyene class of antibiotics, its established antifungal mechanism involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell lysis.[3][4] This interaction with membrane sterols raises intriguing questions about its potential effects on mammalian cells, which contain cholesterol in their membranes. Preliminary evidence of hemolytic and cytolytic activities suggests that Strevertene A may indeed exert cytotoxic effects on cancer cells, making it a candidate for further investigation as an anticancer agent.[2][5]

This guide is designed for researchers in drug discovery and cancer biology, offering a detailed comparative analysis of Strevertene A's cytotoxicity. By benchmarking its performance against known inhibitors with diverse mechanisms, we aim to provide a foundational understanding of its potential efficacy and mode of action.

Benchmarking Against Established Inhibitors

To contextualize the cytotoxic potential of Strevertene A, we have selected three well-characterized inhibitors known to induce cell death through distinct cellular pathways:

  • Etoposide: A topoisomerase II inhibitor that forms a ternary complex with DNA and the enzyme, preventing the re-ligation of DNA strands.[1][6][7][8] This leads to double-strand DNA breaks and the induction of apoptosis.[6][9]

  • Staurosporine: A potent, broad-spectrum inhibitor of protein kinases that competes with ATP for binding to the kinase domain.[10][11] Its lack of specificity leads to the inhibition of numerous signaling pathways, ultimately inducing apoptosis through the activation of caspases.[10][12][13]

  • Vincristine: A vinca alkaloid that disrupts microtubule polymerization by binding to tubulin.[5][14][15][16] This interference with the mitotic spindle arrests cells in metaphase and triggers apoptosis.[17]

The selection of these inhibitors allows for a multifaceted comparison, shedding light on whether Strevertene A acts through a common pathway or possesses a unique cytotoxic mechanism.

Comparative Cytotoxicity in A549 Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Strevertene A and the selected inhibitors in the A549 non-small cell lung cancer cell line, as determined by a 48-hour MTT assay.

CompoundTarget/Mechanism of ActionIC50 in A549 Cells (48h)
Strevertene A Membrane Permeabilization (presumed)25 µM (Hypothetical)
Etoposide Topoisomerase II Inhibition~15.77 µM - 48.67 µg/mL
Staurosporine Broad-Spectrum Kinase Inhibition~0.65 nM - 10.47 µM
Vincristine Microtubule Polymerization InhibitionData not available for 48h in A549

Note: The IC50 value for Strevertene A is a hypothetical value for illustrative purposes in this guide. The IC50 for Etoposide can vary based on experimental conditions.[18][19][20] The IC50 for Staurosporine also shows a wide range depending on the specific study and endpoint measured.[21][22]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments described in this guide.

Cell Culture

The human non-small cell lung carcinoma cell line, A549, was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24][25][26]

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Strevertene A, Etoposide, Staurosporine, or Vincristine for 48 hours. Include a vehicle control (e.g., DMSO).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised membrane integrity.[27][28][29][30]

Protocol:

  • Seed A549 cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the respective compounds for 48 hours.

  • Carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V Staining

Annexin V staining is used to detect early-stage apoptosis.[2][31][32][33] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.

Protocol:

  • Treat A549 cells with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Apoptosis Execution: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[34][35][36][37]

Protocol:

  • Treat A549 cells with the IC50 concentration of each compound for 24 hours.

  • Lyse the cells and collect the protein extract.

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA or DEVD-AMC).

  • Incubate at 37°C.

  • Measure the absorbance (for pNA) or fluorescence (for AMC) to quantify caspase-3 activity.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear visual representation of the experimental design and the potential cellular pathways involved, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays A549 A549 Cell Culture Seeding Cell Seeding (96-well plates) A549->Seeding Strevertene_A Strevertene A Seeding->Strevertene_A Treatment (24-48h) Etoposide Etoposide Seeding->Etoposide Treatment (24-48h) Staurosporine Staurosporine Seeding->Staurosporine Treatment (24-48h) Vincristine Vincristine Seeding->Vincristine Treatment (24-48h) MTT MTT Assay (Viability) Strevertene_A->MTT LDH LDH Assay (Membrane Integrity) Strevertene_A->LDH Annexin_V Annexin V Staining (Apoptosis) Strevertene_A->Annexin_V Caspase_3 Caspase-3 Assay (Apoptosis) Strevertene_A->Caspase_3 Etoposide->MTT Etoposide->LDH Etoposide->Annexin_V Etoposide->Caspase_3 Staurosporine->MTT Staurosporine->LDH Staurosporine->Annexin_V Staurosporine->Caspase_3 Vincristine->MTT Vincristine->LDH Vincristine->Annexin_V Vincristine->Caspase_3

Caption: Experimental workflow for comparative cytotoxicity analysis.

Signaling_Pathways cluster_strevertene Strevertene A cluster_inhibitors Known Inhibitors Strevertene_A Strevertene A Membrane Cell Membrane (Cholesterol) Strevertene_A->Membrane Pore Pore Formation Membrane->Pore Lysis Cell Lysis Pore->Lysis Etoposide Etoposide Topo_II Topoisomerase II Etoposide->Topo_II inhibits DNA_Breaks DNA Double-Strand Breaks Topo_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Staurosporine Staurosporine Kinases Protein Kinases Staurosporine->Kinases inhibits Kinases->Apoptosis Vincristine Vincristine Microtubules Microtubule Polymerization Vincristine->Microtubules inhibits Microtubules->Apoptosis

Caption: Putative and known mechanisms of action of the tested compounds.

Discussion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of Strevertene A. The hypothetical IC50 value of 25 µM suggests that Strevertene A may exhibit moderate cytotoxicity against A549 cells, although potentially less potent than established chemotherapeutic agents like Etoposide and Staurosporine under certain conditions.

The proposed suite of experiments is designed to elucidate the primary mechanism of Strevertene A-induced cell death. A significant increase in LDH release would support a mechanism involving membrane disruption, consistent with its polyene nature.[3][4][38][39] Conversely, a strong induction of Annexin V staining and caspase-3 activity would indicate an apoptotic mechanism, possibly triggered by membrane-related stress or other off-target effects.

Future research should focus on validating the cytotoxic efficacy of Strevertene A across a broader panel of cancer cell lines and in in vivo models. Mechanistic studies could further explore its interaction with the cell membrane and its potential to induce specific apoptotic signaling cascades. Understanding the selectivity of Strevertene A for cancer cells over normal cells will be crucial for its development as a potential therapeutic agent.

References

  • PubChem. Strevertene A. National Center for Biotechnology Information. [Link]

  • Galkina, K., et al. (2022). Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species. International Journal of Molecular Sciences, 23(23), 15045. [Link]

  • Urology Textbook. Etoposide: Mechanism, Adverse Effects, Contraindications and Dosage. [Link]

  • Longdom Publishing. Vincristine in Oncological Treatment: A Study of it's Cellular Effects and Therapeutic Outcomes. [Link]

  • BC Cancer. DRUG NAME: Vincristine. [Link]

  • StatPearls. Vincristine. NCBI Bookshelf. [Link]

  • Marchetti, C., et al. (2012). Molecular mechanisms of etoposide. PMC. [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature. [Link]

  • Patsnap Synapse. What is the mechanism of Etoposide?. [Link]

  • Inxight Drugs. STAUROSPORINE. [Link]

  • Patsnap Synapse. What is the mechanism of Vincristine Sulfate?. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Dr.Oracle. What is the mechanism of action of Vincristine?. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • Bio-protocol. LDH Cytotoxicity Assay. [Link]

  • Gescher, A., et al. (1993). Modulation by staurosporine of phorbol-ester-induced effects on growth and protein kinase C localization in A549 human lung-carcinoma cells. International Journal of Cancer, 53(5), 853-859. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. [Link]

  • Abbkine. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • MDPI. (2025). Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer. International Journal of Molecular Sciences, 26(8), 4165. [Link]

  • Fisher, P. B., et al. (1978). Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. I. Comparative effects of four classes of polyene macrolides on mammalian cells. Journal of Cellular Physiology, 97(3 Pt 1), 345-351. [Link]

  • Frontiers in Physiology. (2020). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. [Link]

  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. [Link]

  • MDPI. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. International Journal of Molecular Sciences, 25(2), 929. [Link]

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  • World Journal of Gastroenterology. (2003). Effect of staurosporine on cycle human gastric cancer cell. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.